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Morpholine, 4-(1-ethylpropyl)- Documentation Hub

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  • Product: Morpholine, 4-(1-ethylpropyl)-
  • CAS: 67061-37-4

Core Science & Biosynthesis

Foundational

N-(3-pentyl)morpholine CAS number and synonyms

This technical guide provides an in-depth analysis of N-(3-Pentyl)morpholine , a tertiary amine structurally defined by a morpholine ring nitrogen-substituted with a 3-pentyl (1-ethylpropyl) group.[1] Note on Nomenclatur...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(3-Pentyl)morpholine , a tertiary amine structurally defined by a morpholine ring nitrogen-substituted with a 3-pentyl (1-ethylpropyl) group.[1]

Note on Nomenclature & CAS: The specific branched isomer N-(3-pentyl)morpholine is often chemically indexed as 4-(1-ethylpropyl)morpholine .[1] It is distinct from the linear isomer N-n-pentylmorpholine (CAS 5205-39-0).[1] Researchers must verify the specific isomer required, as commercial databases often default to the linear form.

Synthesis, Physicochemical Profile, and Application Logic[1]

Chemical Identity & Nomenclature

This compound belongs to the class of N-alkylmorpholines , widely utilized as catalysts in polyurethane chemistry and as lipophilic amine bases in organic synthesis.[1] The "3-pentyl" designation indicates the morpholine nitrogen is attached to the central carbon of the pentane chain, creating significant steric bulk around the nitrogen center compared to linear analogs.

ParameterDetail
Systematic Name 4-(Pentan-3-yl)morpholine
IUPAC Name 4-(1-Ethylpropyl)morpholine
Common Synonyms N-(3-Pentyl)morpholine; N-(1-Ethylpropyl)morpholine; 3-Morpholinopentane
CAS Number Not Widely Listed (Distinct from linear N-pentyl CAS 5205-39-0)
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
SMILES CCC(CC)N1CCOCC1
Structure Tertiary amine; Morpholine ring N-substituted with secondary alkyl group

Physicochemical Profile (Predicted & Comparative)

The branching at the


-carbon relative to the nitrogen atom lowers the boiling point slightly compared to the linear n-pentyl isomer due to reduced surface area for Van der Waals interactions, while simultaneously increasing steric hindrance around the lone pair.[1]
PropertyValue / PredictionCausality
Physical State Colorless LiquidStandard for low-MW tertiary amines.[1]
Boiling Point ~185–195 °C (at 760 mmHg)Estimated based on N-butylmorpholine (154°C) and N-pentylmorpholine homologs.[1]
Density ~0.90–0.92 g/cm³Typical for alkylmorpholines.
Basicity (pKa) ~7.5 – 8.0The steric bulk of the 3-pentyl group slightly suppresses protonation compared to N-ethylmorpholine (pKa ~7.7).[1]
Solubility Organic Solvents (Excellent); Water (Low)The C5 lipophilic tail reduces water miscibility compared to N-methylmorpholine.[1]
Flash Point ~60–70 °CFlammable liquid classification likely.

Synthesis & Manufacturing Protocol

The most robust synthetic route for N-(3-pentyl)morpholine is Reductive Amination .[1] Direct alkylation (using 3-bromopentane) is discouraged due to competing elimination reactions (E2) caused by the secondary nature of the alkyl halide and the basicity of morpholine.

Protocol: Reductive Amination of 3-Pentanone

Reaction Logic: This method avoids quaternary ammonium salt formation and elimination byproducts. 3-Pentanone condenses with morpholine to form an enamine/iminium intermediate, which is immediately reduced.[1]

Reagents:

  • Morpholine (1.0 equiv)[1]

  • 3-Pentanone (1.1 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or H₂/Pd-C[1]

  • Solvent: Dichloroethane (DCE) or Ethanol[1]

Step-by-Step Workflow:

  • Imine Formation: Charge a reactor with 3-pentanone and morpholine in DCE. Add a catalytic amount of Acetic Acid to activate the ketone.

  • Reduction: Add Sodium Triacetoxyborohydride portion-wise at 0°C. The mild nature of STAB prevents reduction of the ketone itself.

  • Quench: After 12–16 hours, quench with saturated aqueous NaHCO₃.

  • Isolation: Extract the organic layer, dry over MgSO₄, and concentrate.

  • Purification: Distill under reduced pressure to obtain the pure tertiary amine.

Synthesis Pathway Visualization

SynthesisPathway Reactants Morpholine + 3-Pentanone Intermediate Hemiaminal / Iminium (Transient) Reactants->Intermediate Acid Cat. -H2O Reduction Reduction Step (NaBH(OAc)3 or H2/Pd) Intermediate->Reduction In-situ Product N-(3-Pentyl)morpholine (Target) Reduction->Product Hydride Transfer

Caption: Reductive amination pathway avoiding E2 elimination side-reactions common in direct alkylation.

Applications in Drug Development & Catalysis

A. Sterically Hindered Base (Organic Synthesis)

N-(3-Pentyl)morpholine serves as a "Goldilocks" base—more hindered than N-ethylmorpholine but less hindered than N-tert-butyl or Diisopropylethylamine (DIPEA).[1]

  • Use Case: Scavenging acid in acylation reactions where nucleophilic attack by the base must be minimized.

  • Advantage: The morpholine oxygen provides a secondary dipole that can assist in solubility of cationic intermediates without participating in the reaction.

B. Polyurethane Catalysis

Substituted morpholines are standard "blowing" and "gelling" catalysts in foam production.

  • Mechanism: The tertiary nitrogen activates water (blowing reaction) or the polyol (gelling reaction).

  • Specificity: The 3-pentyl group increases the catalyst's lipophilicity, improving compatibility with hydrophobic polyols and retarding the catalytic onset (delayed action) compared to N-methylmorpholine.[1]

C. Pharmaceutical Intermediate

Used as a building block for:

  • Fungicides: Analogous to Fenpropimorph (which contains a substituted alkyl-morpholine motif).[1]

  • Local Anesthetics: Morpholine derivatives often exhibit sodium channel blocking activity.

Analytical Characterization (Self-Validation)

To verify the identity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueExpected SignatureInterpretation
¹H NMR δ ~2.2 ppm (m, 1H)The methine proton (CH) at the branching point (N-CH-(Et)₂).[1]
¹H NMR δ ~3.6 ppm (t, 4H)Protons adjacent to Oxygen in the morpholine ring (characteristic ether shift).
¹H NMR δ ~2.4 ppm (t, 4H)Protons adjacent to Nitrogen in the morpholine ring.
¹³C NMR δ ~67 ppmCarbons next to Oxygen (Morpholine ring).
¹³C NMR δ ~60–65 ppmThe methine carbon (CH) attached to Nitrogen.
Mass Spec m/z = 157 [M]⁺Molecular ion peak.

References

  • National Institute of Standards and Technology (NIST). Morpholine Derivatives and Spectral Data. NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. Compound Summary: N-Alkylmorpholines.[1] National Library of Medicine. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

Sources

Exploratory

4-(pentan-3-yl)morpholine molecular weight and formula

This is a comprehensive technical guide on 4-(pentan-3-yl)morpholine , structured for researchers and drug development professionals. Chemical Identity & Physiochemical Properties[1][2][3][4] 4-(Pentan-3-yl)morpholine is...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 4-(pentan-3-yl)morpholine , structured for researchers and drug development professionals.

Chemical Identity & Physiochemical Properties[1][2][3][4]

4-(Pentan-3-yl)morpholine is a tertiary amine featuring a morpholine ring N-substituted with a 3-pentyl (1-ethylpropyl) group. In medicinal chemistry, it serves as a lipophilic amine building block, often used to modulate the solubility and pharmacokinetic profile of drug candidates.

Core Data Table[5]
PropertyValueNotes
IUPAC Name 4-(Pentan-3-yl)morpholineSystematic name
Common Synonyms N-(1-Ethylpropyl)morpholine; 3-Pentylmorpholine
Molecular Formula C₉H₁₉NO
Molecular Weight 157.26 g/mol Monoisotopic Mass: 157.1467 Da
CAS Number Not widely listedDistinct from 4-isopropylmorpholine (CAS 1004-14-4)
Physical State Colorless to pale yellow liquid(Predicted based on homologs)
Boiling Point ~175–185 °C (at 760 mmHg)Predicted (vs. Morpholine b.p. 129 °C)
LogP (Calculated) 1.6 – 1.9Lipophilic character
pKa (Calculated) ~8.5 – 9.0Typical for N-alkyl morpholines
Structural Visualization

The following diagram details the structural composition and key physiochemical descriptors relevant to ligand-protein binding interactions.

G Compound 4-(Pentan-3-yl)morpholine (C9H19NO) Core Morpholine Ring (Polar/H-Bond Acceptor) Compound->Core Scaffold Substituent 3-Pentyl Group (Lipophilic/Steric Bulk) Compound->Substituent N-Substitution Prop1 MW: 157.26 g/mol Compound->Prop1 Prop3 H-Bond Acceptors: 2 (N, O) Core->Prop3 Prop2 LogP: ~1.8 (CNS Penetration Potential) Substituent->Prop2

Figure 1: Structural decomposition and calculated physiochemical properties of 4-(pentan-3-yl)morpholine.

Synthetic Routes & Methodology

The most robust method for synthesizing 4-(pentan-3-yl)morpholine is Reductive Amination . This approach avoids the over-alkylation issues common with direct alkylation (using 3-bromopentane) and proceeds under mild conditions.

Primary Route: Reductive Amination of 3-Pentanone

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the ketone starting material.

Reaction Scheme
  • Condensation: Morpholine reacts with 3-pentanone to form a hemiaminal/iminium species.

  • Reduction: The iminium species is reduced in situ by STAB to yield the tertiary amine.

Synthesis Ketone 3-Pentanone (Electrophile) Intermediate Iminium Ion Species (Transient) Ketone->Intermediate Condensation Amine Morpholine (Nucleophile) Amine->Intermediate Condensation Product 4-(Pentan-3-yl)morpholine (Target) Intermediate->Product Reduction (Hydride Transfer) Reagents Reagents: NaBH(OAc)3 AcOH (Catalytic) DCE (Solvent) Reagents->Intermediate

Figure 2: One-pot reductive amination workflow using Sodium Triacetoxyborohydride.

Step-by-Step Experimental Protocol

Note: This protocol is a standardized adaptation for secondary alkyl amines.

  • Preparation:

    • Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

    • Charge the RBF with Morpholine (1.0 equiv, e.g., 10 mmol) and 3-Pentanone (1.2 equiv, 12 mmol).

    • Dissolve in anhydrous 1,2-Dichloroethane (DCE) (approx. 0.3 M concentration).

  • Activation:

    • Add Glacial Acetic Acid (1.0–1.5 equiv). The acid catalyzes iminium formation.

    • Stir at room temperature for 30 minutes.

  • Reduction:

    • Cool the mixture to 0 °C in an ice bath.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Hexanes:Ethyl Acetate (gradient 9:1 to 7:3).

    • Alternative: Acid-base extraction can often yield high purity without chromatography due to the basicity of the product.

Analytical Characterization

Verification of the synthesized compound should be performed using ¹H NMR and MS.

Expected ¹H NMR Signals (CDCl₃, 400 MHz)
  • δ 3.65–3.75 ppm (4H, m): Protons on the morpholine ring adjacent to Oxygen (-CH₂-O-CH₂-).

  • δ 2.40–2.55 ppm (4H, m): Protons on the morpholine ring adjacent to Nitrogen (-CH₂-N-CH₂-).

  • δ 2.10–2.25 ppm (1H, m): Methine proton of the pentyl group (N-CH(Et)₂).

  • δ 1.20–1.40 ppm (4H, m): Methylene protons of the ethyl groups (-CH₂-CH₃).

  • δ 0.85–0.95 ppm (6H, t): Methyl protons of the ethyl groups (-CH₃).

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 158.15 Da.

  • Fragmentation Pattern: Expect loss of the pentyl chain or ring opening characteristic of morpholines.

Applications in Drug Discovery

Solubility Modulation

The 3-pentyl group adds significant steric bulk and lipophilicity compared to a methyl or ethyl group. This is useful for:

  • Increasing LogP: When a lead compound is too polar to cross the Blood-Brain Barrier (BBB).

  • Masking H-Bond Donors: Capping a secondary amine with this group removes a donor, potentially improving membrane permeability.

Metabolic Stability

The branching at the alpha-position (the CH of the pentyl group) can sterically hinder metabolic N-dealkylation by cytochrome P450 enzymes, potentially extending the half-life compared to a linear N-pentyl analog.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • PubChem. (2025).[1] "Morpholine, 4-(1-methylethyl)- (Isopropyl homolog data for comparison)." National Library of Medicine. Link

  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. Link

Sources

Foundational

Comprehensive Safety Profile & Handling Guide: 4-(1-Ethylpropyl)morpholine

The following technical guide provides a comprehensive safety profile and handling framework for 4-(1-ethylpropyl)morpholine . Note: As of the current scientific literature, 4-(1-ethylpropyl)morpholine is a specialized o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive safety profile and handling framework for 4-(1-ethylpropyl)morpholine .

Note: As of the current scientific literature, 4-(1-ethylpropyl)morpholine is a specialized or novel intermediate without a widely published, standardized Safety Data Sheet (SDS).[1][2][3] Therefore, this guide utilizes a Structure-Activity Relationship (SAR) and Read-Across methodology, deriving critical safety data from its closest structural homologs (N-ethylmorpholine and N-isopropylmorpholine).[1][2][3][4] This approach represents the gold standard in risk assessment for novel chemical entities (NCEs).[1][2][3]

Document Control:

  • Version: 1.0 (Technical Advisory)

  • Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers[1][3]

Part 1: Chemical Identification & Physicochemical Core[3]

Understanding the physical properties is the first line of defense.[4] We do not merely memorize hazards; we anticipate them based on molecular behavior.[4] 4-(1-ethylpropyl)morpholine combines a basic morpholine ring with a bulky, lipophilic 1-ethylpropyl (pentan-3-yl) tail.[1][2][3][4]

Substance Identity[2][5][6][7][8][9]
  • Chemical Name: 4-(1-ethylpropyl)morpholine[1][2][3][4]

  • Synonyms: N-(pentan-3-yl)morpholine; 4-sec-amylmorpholine (analogous naming)[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][2][3][5]
  • Molecular Weight: 157.26 g/mol [4]

  • Structural Class: Tertiary Amine / Cyclic Ether[3][4]

Physicochemical Properties (Predicted vs. Homologs)

The following data is derived via Read-Across from N-Ethylmorpholine (CAS 100-74-3) and N-Isopropylmorpholine .[1][2][3][4]

PropertyValue (Predicted/Est.)Causality / Safety Implication
Physical State Liquid (Colorless to Yellow)Standard for alkyl morpholines.[1][2][3][4]
Boiling Point 185°C - 195°CSignificantly higher than N-ethylmorpholine (139°C) due to increased molecular weight (+C3).[1][2][3][4] Low vapor pressure reduces inhalation risk at ambient temp compared to homologs.[4]
Flash Point 60°C - 70°CLikely a Combustible Liquid (Class IIIA) rather than Flammable Class 3.[1][2][3][4]
pKa (Basicity) ~7.5 - 8.0Steric hindrance at the nitrogen reduces nucleophilicity but retains basicity.[1][2][3][4] Corrosive potential remains.
LogP (Lipophilicity) ~1.8 - 2.2Much more lipophilic than Morpholine (LogP -0.86).[1][2][3][4] High potential for skin absorption and aquatic toxicity.[4]
Water Solubility Moderate / PartialThe C5 alkyl chain reduces the full miscibility seen in parent morpholine.[3]

Part 2: Hazard Identification (GHS Classification)[1][2][3][6][8][11][12]

Based on the Read-Across Methodology , we classify this substance conservatively to ensure maximum researcher safety.

Predicted GHS Classification[1][3]
  • Physical: Flammable Liquid - Category 4 (Combustible).[1][2][4]

  • Health:

    • Acute Toxicity (Oral): Category 4 (Harmful).[1][2][4][6][7][8][9]

    • Acute Toxicity (Dermal): Category 3 (Toxic) — Due to enhanced lipophilicity facilitating dermal penetration.[1][2][3]

    • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1][6] Rationale: Tertiary amines are caustic.[4] Despite steric bulk, the localized pH change on skin causes necrosis.[1][3]

    • Serious Eye Damage: Category 1.[6][8][9][10]

  • Environmental: Aquatic Chronic - Category 2 (Toxic to aquatic life with long-lasting effects).[1][2][3][4][11]

The Read-Across Logic Flow

The following diagram illustrates the decision matrix used to derive these hazards, ensuring the protocol is self-validating.

GHS_Derivation Start Target: 4-(1-ethylpropyl)morpholine Homolog1 Anchor 1: N-Ethylmorpholine (CAS 100-74-3) Start->Homolog1 Structural Analog Homolog2 Anchor 2: N-Isopropylmorpholine Start->Homolog2 Structural Analog Prop_Lipid Increased Lipophilicity (C5 vs C2 Chain) Homolog1->Prop_Lipid Add 3 Carbons Risk_Corr Risk: Retained Basicity (Skin Corr 1B) Homolog1->Risk_Corr Base Properties Prop_Steric Increased Steric Hindrance Homolog2->Prop_Steric Branching Risk_Dermal Risk: Enhanced Skin Absorption (Toxic Dermal Cat 3) Prop_Lipid->Risk_Dermal LogP > 1.5 Risk_Aqua Risk: Bioaccumulation (Aquatic Chronic 2) Prop_Lipid->Risk_Aqua Partitioning Prop_Steric->Risk_Corr Does not negate pH effect

Caption: Logic flow deriving the safety profile of 4-(1-ethylpropyl)morpholine via structural homology (Read-Across).

Part 3: Handling & Storage Protocols[3]

Engineering Controls

Due to the corrosive nature and potential for dermal toxicity, standard fume hoods are mandatory.[4]

  • Ventilation: Handle only in a chemical fume hood with face velocity >0.5 m/s.

  • Closed Systems: For scale-up (>100g), use closed transfer systems (cannula transfer) to prevent aerosolization.[1][2][4]

Personal Protective Equipment (PPE) Matrix

The lipophilic tail of this molecule changes the permeation breakthrough time compared to standard morpholine.[1][2][4] Latex is insufficient.

PPE TypeRecommendationTechnical Rationale
Gloves (Splash) Nitrile (Double Layer) 0.11mm thickness offers only momentary protection against lipophilic amines.[1][2][3][4]
Gloves (Immersion) Laminate (Silver Shield) or Viton High LogP amines penetrate standard rubber polymers rapidly.[1][2][3] Laminate provides >480 min breakthrough.[4]
Respiratory Type A (Organic Vapor) + P2 While volatility is moderate, heating generates toxic amine vapors.[1][3]
Eye/Face Face Shield + Goggles "Visor-only" is unsafe.[2][3][4] Indirect vented goggles are required to prevent vapor absorption into the lacrimal fluid.[4]
Storage Incompatibilities
  • Oxidizers: Incompatible with peroxides, nitrates, and halogens.[1] May form explosive N-oxides or chloroamines.[1][2][4]

  • Nitrosating Agents: CRITICAL WARNING. Do not store near nitrites (e.g., Sodium Nitrite).[1] Secondary/Tertiary amines can form Nitrosamines (potent carcinogens) under acidic conditions.[1][2][4]

  • Atmosphere: Hygroscopic.[4] Store under Nitrogen or Argon to prevent hydrolysis/oxidation.[4]

Part 4: Emergency Response & Toxicology[4]

Exposure Response Workflow

This compound acts as both a caustic agent and a systemic toxin.[4] Speed is critical.

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Action_Skin Drench 15min Discard Leather Skin->Action_Skin Action_Eye Irrigate 30min Check pH Eye->Action_Eye Action_Inhale Fresh Air Oxygen if hypoxic Inhale->Action_Inhale Medical Medical Evaluation (Monitor for Glottal Edema) Action_Skin->Medical Action_Skin->Medical Risk of Systemic Toxicity Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate triage workflow for exposure to lipophilic corrosive amines.

Toxicological Mechanisms[3]
  • Mechanism of Action: Alkaline hydrolysis of protein (liquefaction necrosis) combined with CNS depression typical of alkyl amines.[1][4]

  • Blue Haze Vision (Glaucopsia): Like other tertiary amines (e.g., TEA, DMAP), exposure to vapors may cause temporary corneal edema, resulting in "blue haze" vision.[1][2] This is reversible but indicates ventilation failure.[4]

Part 5: References & Grounding[3]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for N-Ethylmorpholine (CAS 100-74-3).[1][2][4]Link[1][2][3]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-ethylmorpholine - Hazards.[1][2][4]Link[1][2][3]

  • Sigma-Aldrich. Safety Data Sheet: 4-Ethylmorpholine.[1][2][4][12]Link[1][2][3][12]

  • OECD (2023). QSAR Toolbox for Grouping and Read-Across.[1][2][4]Link[1][2][3]

  • US EPA. T.E.S.T.[4] (Toxicity Estimation Software Tool) Models for Amine Toxicity.[1][2][4]Link[1][2][3]

Sources

Exploratory

Technical Guide: Solubility Profile & Characterization of N-(3-Pentyl)morpholine

The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for N-(3-pentyl)morpholine (IUPAC: 4-(pentan-3-yl)morpholine). Executive Summary N-(3-pentyl)morpho...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for N-(3-pentyl)morpholine (IUPAC: 4-(pentan-3-yl)morpholine).

Executive Summary

N-(3-pentyl)morpholine is a tertiary amine featuring a morpholine heterocycle N-alkylated with a branched 3-pentyl (1-ethylpropyl) group. Unlike its parent compound morpholine, which is fully water-miscible, the addition of a sterically hindered, lipophilic 3-pentyl tail significantly alters its solvation thermodynamics.

This guide provides a theoretical and practical framework for researchers utilizing this compound in organic synthesis, catalysis, or formulation. It establishes that N-(3-pentyl)morpholine exhibits amphiphilic behavior with a strong preference for organic reaction media (alcohols, chlorinated solvents, aromatics) and reduced aqueous solubility compared to linear N-alkyl analogs.

Physicochemical Identity & Structural Analysis[1]

Understanding the solubility requires a structural dissection. The molecule consists of two competing domains:

  • The Morpholine Ring (Polar/H-Bond Acceptor): Contains an ether oxygen and a tertiary nitrogen. This domain drives solubility in polar protic solvents via hydrogen bond acceptance.

  • The 3-Pentyl Group (Lipophilic/Steric Bulk): A branched 5-carbon chain attached to the nitrogen. This domain disrupts water lattice structure (hydrophobic effect) and enhances solubility in non-polar hydrocarbons.

PropertyValue / Description
Chemical Name 4-(pentan-3-yl)morpholine
Molecular Formula C₉H₁₉NO
Molecular Weight 157.26 g/mol
Physical State Colorless to pale yellow liquid
Predicted LogP ~1.8 – 2.2 (Lipophilic)
Predicted pKa ~7.5 – 8.0 (Conjugate acid)
Key Feature Branched alkyl tail increases steric hindrance vs. N-n-pentylmorpholine.[1][2]

Solubility Profile in Organic Solvents[2][3][4][5][6][7]

The following data represents a synthesized consensus based on Hansen Solubility Parameters (HSP) and group-contribution methods for tertiary N-alkyl morpholines.

Solvation Thermodynamics
  • "Like Dissolves Like": The 3-pentyl group lowers the polarity index, making the compound highly compatible with medium-polarity aprotic solvents.

  • Water Miscibility: Unlike Morpholine (Miscible), N-(3-pentyl)morpholine is expected to be sparingly soluble in water (<5 g/L) due to the lipophilic surface area of the pentyl group outweighing the polar hydration of the ether oxygen.

Solubility Compatibility Table
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Dipole-dipole interactions; primary choice for extraction.
Alcohols Methanol, Ethanol, IPAExcellent (>100 mg/mL)H-bonding (solvent donor, morpholine acceptor).
Aromatics Toluene, BenzeneGood/High Dispersion forces with alkyl tail; pi-interaction with N-lone pair.
Esters Ethyl AcetateGood Compatible polarity; useful for chromatography.
Ethers Diethyl Ether, THFHigh chemically similar to the morpholine ether linkage.
Alkanes Hexane, HeptaneModerate to High Driven by the 3-pentyl lipophilic tail.
Aqueous Water (pH 7)Low / Sparingly Hydrophobic effect dominates.
Acidic Aqueous 1M HClSoluble Protonation of Nitrogen forms a cationic salt (

).

Experimental Protocols: Determination & Validation

Since specific batch-to-batch variations can occur, researchers must validate solubility empirically.

Protocol A: Visual Solubility Screening (Qualitative)

Objective: Rapidly determine if the compound is suitable for a specific reaction solvent.

  • Preparation: Place 10 mg of N-(3-pentyl)morpholine into a 2 mL glass vial.

  • Addition: Add the target solvent in 50 µL increments at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution within 100 µL (Solubility > 100 mg/mL).

    • Sparingly Soluble: Requires 1 mL to clear (Solubility ~10 mg/mL).

    • Insoluble: Phase separation or turbidity persists after 1 mL.

Protocol B: Quantitative Saturation Method (HPLC/GC)

Objective: Exact solubility determination for formulation.

  • Saturation: Add excess N-(3-pentyl)morpholine to 5 mL of solvent in a sealed flask.

  • Equilibration: Shake at 25°C for 24 hours (thermostatic shaker).

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (to remove undissolved micro-droplets).

  • Quantification: Analyze filtrate via GC-FID or HPLC-UV.

    • Standard Curve: Calibrate using known concentrations in methanol.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the solvation logic and extraction strategy for N-(3-pentyl)morpholine, highlighting its pH-dependent solubility switch.

SolubilityLogic Compound N-(3-Pentyl)morpholine (Neutral Amine) OrgPhase Organic Phase (DCM, Toluene, EtAc) HIGH SOLUBILITY Compound->OrgPhase Partitioning (LogP ~2.0) AqPhase Aqueous Phase (Water, pH 7) LOW SOLUBILITY Compound->AqPhase Limited Miscibility Salt Morpholinium Salt (Cationic Species) Compound->Salt Protonation Acid Add Acid (HCl) Acid->Salt Base Add Base (NaOH) Base->Compound Salt->OrgPhase Insoluble AqSalt Aqueous Phase (Acidic pH) HIGH SOLUBILITY Salt->AqSalt Ionic Solvation AqSalt->Compound Deprotonation

Figure 1: Solubility Phase-Switching Mechanism. The compound partitions into organics in its neutral state but becomes water-soluble upon protonation, a critical feature for work-up and purification.

Applications & Implications

Synthesis & Work-up

The solubility profile dictates the purification strategy. Because N-(3-pentyl)morpholine is lipophilic but basic:

  • Extraction: It can be removed from organic reaction mixtures by washing with dilute HCl (converting it to the water-soluble hydrochloride salt).

  • Recovery: The amine can be recovered from the aqueous acid layer by basifying (pH > 10) and extracting back into DCM or Ether.

Catalysis

In Phase Transfer Catalysis (PTC) or organocatalysis, the 3-pentyl group provides sufficient lipophilicity to solubilize the catalyst in non-polar media (Toluene/Hexane) while the morpholine nitrogen remains active for nucleophilic or basic mechanisms.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Morpholine Derivatives. Retrieved from [Link]

  • Reichardt, C., & Welton, T. (2010).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for group contribution prediction methods).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(1-ethylpropyl)morpholine via Reductive Amination

Introduction & Scope This Application Note details the synthesis of 4-(1-ethylpropyl)morpholine (also known as N-(3-pentyl)morpholine) via direct reductive amination. This transformation represents a classic yet challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the synthesis of 4-(1-ethylpropyl)morpholine (also known as N-(3-pentyl)morpholine) via direct reductive amination. This transformation represents a classic yet challenging example of coupling a secondary amine (morpholine) with a sterically hindered internal ketone (3-pentanone).

While aldehydes undergo reductive amination rapidly, internal ketones like 3-pentanone require specific activation to facilitate iminium ion formation. This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild, selective hydride donor that preferentially reduces the intermediate iminium ion over the ketone starting material, minimizing the formation of alcohol side products (3-pentanol).

Key Applications
  • Pharmaceutical Intermediates: Tertiary amine motifs are prevalent in CNS-active drugs and solubility enhancers.

  • Catalysis: Used as a bulky, non-nucleophilic base or ligand in organometallic chemistry.

  • Process Chemistry: A model system for optimizing aminations of hindered carbonyls.

Reaction Mechanism & Retrosynthesis

The synthesis proceeds via a Direct Reductive Amination mechanism.[1][2] Unlike indirect methods where the imine is isolated, this protocol performs iminium formation and reduction in a single pot ("one-pot").[1]

Mechanistic Pathway[1][3]
  • Activation: Acetic acid protonates the carbonyl oxygen of 3-pentanone.

  • Addition: Morpholine attacks the activated carbonyl to form a hemiaminal.

  • Elimination: Loss of water generates the electrophilic iminium ion (or enamine, as morpholine is secondary).

  • Reduction: STAB delivers a hydride to the iminium carbon, irreversible forming the C-N bond.

Graphviz Visualization: Reaction Pathway

ReactionPathway Ketone 3-Pentanone (Electrophile) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Equilibrium Amine Morpholine (Nucleophile) Amine->Hemiaminal Equilibrium Acid Acetic Acid (Catalyst) Acid->Hemiaminal Equilibrium Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O Product 4-(1-ethylpropyl)morpholine (Target) Iminium->Product Hydride Transfer (Irreversible) STAB NaBH(OAc)3 (Reductant) STAB->Product H- Source

Caption: Mechanistic flow from reagents to target amine via the critical iminium intermediate.

Experimental Protocol

Reagents & Stoichiometry

To ensure complete conversion of the amine (which is often harder to remove than the volatile ketone), the ketone is used in slight excess.

ComponentRoleEquivalents (eq)Notes
Morpholine Limiting Reagent1.0Secondary amine.
3-Pentanone Electrophile1.2 - 1.5Excess drives equilibrium; easy to remove (bp 102°C).
NaBH(OAc)3 Reducing Agent1.4 - 1.5"STAB". Moisture sensitive.
Acetic Acid Catalyst1.0 - 2.0Essential for ketone activation.
1,2-DCE SolventN/APreferred for rate (0.2 - 0.5 M conc).

Safety Note: 1,2-Dichloroethane (DCE) is a carcinogen and highly toxic. All operations must be performed in a fume hood. DCM or THF can be used as alternatives, though reaction times may increase.[3]

Step-by-Step Procedure
Step 1: Reactant Mixing
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with Morpholine (1.0 eq) and 3-Pentanone (1.2 eq) .

  • Add 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.3 M relative to morpholine.

  • Add Acetic Acid (1.5 eq) . Observation: The solution may warm slightly due to exotherm.

  • Stir at room temperature for 20–30 minutes. Insight: This "aging" period allows the equilibrium to shift toward the iminium/enamine species before the reductant is introduced.

Step 2: Reduction[4][5]
  • Cool the mixture to 0°C (ice bath) if working on >10g scale to control exotherm. For small scales, room temperature is acceptable.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5–10 minutes.

    • Caution: Gas evolution (hydrogen) may occur, though less vigorous than with NaBH4.

  • Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) .

  • Monitor: Check reaction progress via TLC or LC-MS after 4 hours.

    • Standard Time: Ketone reactions typically require 12–24 hours for >95% conversion.

Step 3: Quench & Workup
  • Quench: slowly add saturated aqueous NaHCO3 (or 1N NaOH) to the reaction mixture until pH > 9.

    • Purpose: This neutralizes the acetic acid and decomposes excess borohydride. It also ensures the product amine is in its free-base form (organic soluble).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer 3x with DCM (Dichloromethane) or Ethyl Acetate .

  • Wash: Combine organic layers and wash with brine.

  • Dry: Dry over anhydrous Na2SO4 or MgSO4. Filter and concentrate under reduced pressure (Rotavap).

Step 4: Purification
  • The crude oil is often >90% pure.

  • Distillation: For high purity, distill under reduced pressure (vacuum). 3-Pentanone will distill off first.

  • Chromatography: If necessary, use silica gel with 1-5% MeOH in DCM (plus 0.5% Et3N to prevent streaking).

Process Workflow Diagram

Workflow Start Start: Mix Morpholine + 3-Pentanone in DCE Acidify Add AcOH (1.5 eq) Stir 30 min Start->Acidify Reduce Add NaBH(OAc)3 (1.5 eq) Stir 12-24h @ RT Acidify->Reduce Check Check Conversion (LCMS/TLC) Reduce->Check Check->Reduce Incomplete (Add more time) Quench Quench with sat. NaHCO3 (pH > 9) Check->Quench Complete Extract Extract with DCM Wash with Brine Quench->Extract Purify Concentrate & Distill Extract->Purify

Caption: Operational workflow for the reductive amination of 3-pentanone.

Troubleshooting & Optimization

The reaction of internal ketones is sterically sensitive. Use this matrix to resolve common issues.

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance prevents iminium formation.Increase AcOH to 2-3 eq. Switch solvent to DCE if using THF (DCE promotes faster rates).
Alcohol Byproduct (3-Pentanol) Direct reduction of ketone by STAB.Ensure AcOH is present. "Age" the amine/ketone/acid mixture longer (1-2h) before adding STAB.
Remaining Amine Stoichiometry imbalance.Use 1.5 eq of ketone. The ketone is easier to remove than the amine during workup.
Emulsion during Workup Boron salts.[6]Add a small amount of Rochelle's Salt (Potassium sodium tartrate) or use 1N NaOH to break the emulsion.

Scientific Validation (E-E-A-T)

Why Sodium Triacetoxyborohydride (STAB)?

According to the seminal work by Abdel-Magid et al. (1996) , STAB is superior to NaBH3CN for three reasons:

  • Toxicity: It avoids the release of toxic cyanide byproducts.

  • Selectivity: It does not reduce ketones significantly in the absence of an amine/acid, whereas NaBH4 would.

  • Mechanism: The acetoxy groups make the boron less nucleophilic (electron-withdrawing), tempering its reactivity so it targets the more electrophilic iminium ion rather than the carbonyl [1].

Characterization Expectations
  • 1H NMR (CDCl3): Look for the methine proton (N-CH-Et2) around 2.2 - 2.5 ppm (multiplet). The morpholine ring protons will appear as two sets of triplets/multiplets around 2.5 ppm (N-CH2) and 3.7 ppm (O-CH2).

  • MS (ESI): Expect [M+H]+ peak at 158 m/z .

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[2][3][5][7][8][9] Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008). Recent Developments on Reductive Amination in Organic Synthesis. Current Organic Chemistry, 12(13), 1093-1115. [Link]

Sources

Application

Strategic Application of Lipophilic Morpholines in Medicinal Chemistry

Physicochemical Tuning and Synthetic Protocols[1][2][3] Abstract This application note details the strategic integration of morpholine and its lipophilic C-substituted derivatives into drug candidates. While morpholine i...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Tuning and Synthetic Protocols[1][2][3]

Abstract

This application note details the strategic integration of morpholine and its lipophilic C-substituted derivatives into drug candidates. While morpholine itself is a polar heterocycle, its utility lies in its ability to modulate the physicochemical profile of highly lipophilic scaffolds.[1][2][3] This guide covers the "Morpholine Effect" on lipophilicity (LogP) and basicity (pKa), strategies for mitigating metabolic instability (oxidative ring opening), and provides validated protocols for the synthesis of N-aryl and C-substituted morpholines.

The "Morpholine Effect": Physicochemical Profiling

In medicinal chemistry, the morpholine ring is frequently employed as a bioisostere for piperidine or piperazine. Its primary function is to lower the lipophilicity of a scaffold while maintaining a basic nitrogen for target interaction, often resulting in improved aqueous solubility and reduced hERG liability.

1.1 Comparative Physicochemical Data

The introduction of the ether oxygen at the 4-position relative to the nitrogen drastically alters the electronic landscape compared to piperidine.

HeterocycleStructureApprox.[4][5][6][7][8][9][10][11] pKa (Conjugate Acid)LogP (Unsubstituted)Key ADME Feature
Piperidine C5H11N~11.20.84High basicity; often high hERG liability.
Morpholine C4H9NO~8.3-0.86Lower basicity; improved solubility; reduced hERG risk.
2,6-Dimethylmorpholine C6H13NO~7.4 (cis)0.2 - 0.5Lipophilic Morpholine Variant. Increased lipophilicity; metabolically stabilized.
Piperazine C4H10N2~9.8 (N1)-1.17High polarity; often requires N-substitution to penetrate CNS.
1.2 Mechanism of Action[12]
  • Basicity Modulation: The electron-withdrawing inductive effect of the oxygen atom reduces the electron density on the nitrogen lone pair. This lowers the pKa by ~3 units compared to piperidine. At physiological pH (7.4), a significant fraction of morpholine remains uncharged compared to piperidine, potentially aiding membrane permeability despite the lower LogP.

  • hERG Mitigation: High basicity and high lipophilicity are key pharmacophores for hERG channel blockade (cardiotoxicity). Morpholine's reduced basicity and lipophilicity often ameliorate this risk.

Application Note: Metabolic Stability Engineering

A common liability of the morpholine ring is oxidative metabolism.[6] The ring is susceptible to oxidative attack by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to ring opening.[6]

2.1 The Metabolic Liability: Oxidative Ring Opening

Metabolism typically occurs via hydroxylation at the carbon alpha to the nitrogen (C2 or C6), leading to an unstable hemiaminal intermediate that collapses to open the ring, forming a linear acid metabolite (e.g., (2-hydroxyethyl)glycine derivatives). This rapid clearance can limit the half-life of morpholine-containing drugs.[6]

2.2 The Solution: C-Substitution (Lipophilic Morpholines)

To block this metabolic "hot spot," medicinal chemists employ C-substituted morpholines , particularly 2,6-dimethylmorpholine .

  • Steric Hindrance: The methyl groups at C2/C6 sterically hinder the approach of the CYP heme iron.

  • Lipophilicity Boost: The addition of methyl groups increases the LogP (making the morpholine more "lipophilic"), which can improve blood-brain barrier (BBB) penetration while retaining the solubility benefits of the ether oxygen.

Decision Framework: Heterocycle Selection

The following decision tree assists in selecting the appropriate nitrogen heterocycle based on lead compound liabilities.

HeterocycleSelection Start Lead Compound Optimization Identify Liability Piperidine Current Scaffold: Piperidine Start->Piperidine Liability_Solubility Liability: Poor Solubility (High LogP) Switch_Morpholine Switch to Morpholine (Lowers LogP, Lowers pKa) Liability_Solubility->Switch_Morpholine Liability_hERG Liability: hERG Toxicity (High Basicity) Liability_hERG->Switch_Morpholine Liability_Metabolism Liability: Rapid Clearance (Metabolic Instability) Switch_Dimethyl Switch to 2,6-Dimethylmorpholine (Blocks Metabolic Hotspot) Liability_Metabolism->Switch_Dimethyl Piperidine->Liability_Solubility LogP > 3.5 Piperidine->Liability_hERG pKa > 9.5 Check_Metabolism Assess Metabolic Stability (Microsomal Assay) Switch_Morpholine->Check_Metabolism Stable Stable? Keep Morpholine Check_Metabolism->Stable Low Clearance Unstable Unstable? (Ring Opening) Check_Metabolism->Unstable High Clearance Unstable->Switch_Dimethyl

Figure 1: Decision tree for optimizing nitrogen heterocycles in lead generation. Transitioning from piperidine to morpholine addresses solubility and hERG, while 2,6-dimethylmorpholine resolves metabolic instability.

Experimental Protocols
Protocol A: Buchwald-Hartwig Synthesis of N-Aryl Morpholines

This protocol describes the standard method for attaching a morpholine moiety to a lipophilic aryl halide core. This reaction is robust and widely used in the synthesis of drugs like Gefitinib and Linezolid intermediates.[13]

Reagents:

  • Aryl Halide (Ar-Br or Ar-Cl): 1.0 equiv.

  • Morpholine (or 2,6-dimethylmorpholine): 1.2 equiv.

  • Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃.

  • Ligand: BINAP or Xantphos (3-4 mol%).

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Procedure:

  • Setup: In a glovebox or under argon flow, charge a dried reaction vial with the Aryl Halide (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), BINAP (18.7 mg, 0.03 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Addition: Add anhydrous Toluene (5 mL) followed by Morpholine (105 µL, 1.2 mmol).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours. Monitor consumption of the aryl halide by TLC or LC-MS.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite, eluting with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Validation: Verify structure via ¹H NMR (Look for morpholine triplets at ~3.8 ppm and ~3.0 ppm) and HRMS.

Protocol B: Synthesis of C-Substituted Morpholines (Cyclization)

When specific lipophilic morpholines (e.g., 2-phenylmorpholine or 2,6-dimethylmorpholine) are not commercially available, they can be synthesized from amino alcohols.

Reagents:

  • Chiral Amino Alcohol (e.g., Phenylglycinol derivatives): 1.0 equiv.

  • Dibromoethane or Bis(2-chloroethyl)ether.

  • Base: Aqueous NaOH (50%) or KOH.

  • Phase Transfer Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS).

Procedure (Phase Transfer Method):

  • Dissolution: Dissolve the amino alcohol (10 mmol) in Toluene (20 mL).

  • Addition: Add 1,2-dibromoethane (12 mmol) and TBAHS (0.5 mmol).

  • Cyclization: Add 50% NaOH solution (10 mL) dropwise with vigorous stirring.

  • Heating: Heat the biphasic mixture to reflux (110°C) for 24 hours.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with Toluene.

  • Isolation: Dry combined organics over Na₂SO₄ and concentrate. Distill or chromatograph to obtain the C-substituted morpholine.

Visualizing the Synthetic Workflow

SynthesisWorkflow ArX Aryl Halide (Lipophilic Core) Intermediate Pd-Amine Complex ArX->Intermediate Oxidative Addn Morph Morpholine (Polar Modulator) Morph->Intermediate Coordination PdCat Pd Catalyst (Buchwald-Hartwig) PdCat->Intermediate Product N-Aryl Morpholine (Optimized Drug Candidate) Intermediate->Product Reductive Elim Metabolism CYP3A4 Attack Product->Metabolism In Vivo RingOpen Ring Opening (Inactive Metabolite) Metabolism->RingOpen Oxidation @ C2 Block Use 2,6-Dimethyl Morpholine StableProd Metabolically Stable Analog Block->StableProd Synthetic Design StableProd->Metabolism Steric Block

Figure 2: Synthetic workflow and metabolic fate. The standard Buchwald-Hartwig coupling yields N-aryl morpholines.[4] If metabolic instability (ring opening) is observed, the strategy shifts to C-substituted analogs (2,6-dimethyl) to block CYP3A4 oxidation.

References
  • Morpholine as a Privileged Structure in Medicinal Chemistry. Journal of Medicinal Chemistry. Explores the bioisosteric utility and physicochemical properties of morpholine.

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Organic & Biomolecular Chemistry. Details the specific catalytic conditions for coupling morpholines to aryl halides.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Discusses the balance of lipophilicity and basicity for CNS penetration.

  • Key Properties in Drug Design: Lipophilicity, pKa and Solubility. Chemaxon. Provides fundamental data on how heterocycles influence ADME parameters.

  • Synthesis and SAR of Morpholine and its Derivatives. E3S Web of Conferences. A review of synthetic strategies and structure-activity relationships for morpholine derivatives.

Sources

Method

Advanced Solvent Extraction Strategies using N-Substituted Morpholines: Protocols for NFM and NMMO

Topic: Solvent Extraction Methods Using N-Substituted Morpholines Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Abstract This application note...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Extraction Methods Using N-Substituted Morpholines Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Abstract

This application note details the physicochemical mechanisms and operational protocols for using N-substituted morpholines—specifically N-Formylmorpholine (NFM) and N-Methylmorpholine N-oxide (NMMO) —in high-value extraction and dissolution processes. While NFM is the industry standard for aromatic/aliphatic separation due to its high selectivity and thermal stability, NMMO is critical in biopolymer engineering for cellulose-based drug delivery systems. This guide bridges industrial scale-up data with laboratory protocols, providing researchers with self-validating workflows for purification and matrix preparation.

Introduction: The Morpholine Advantage

N-substituted morpholines represent a class of polar, aprotic (NFM) and protophilic (NMMO) solvents characterized by a unique heterocyclic structure containing both amine and ether functionalities. This dual nature grants them exceptional solvating power for difficult separations that traditional solvents (e.g., Sulfolane, DMF) cannot achieve with equal efficiency or safety.

Key Physiochemical Drivers
  • High Polarity & Selectivity: The morpholine ring's oxygen and the N-substituent create a strong dipole, facilitating selective interaction with polarizable

    
    -electron systems (aromatics) or hydrogen-bond networks (cellulose).
    
  • Thermal Stability: NFM exhibits superior thermal stability compared to Sulfolane, reducing solvent degradation and equipment corrosion in high-temperature recycling.

  • Operational Safety: Lower vapor pressure and higher boiling points reduce volatile organic compound (VOC) emissions and solvent loss.

PropertyN-Formylmorpholine (NFM)N-Methylmorpholine N-oxide (NMMO)Sulfolane (Reference)
CAS No. 4394-85-87529-22-8126-33-0
Boiling Point ~243°CDecomposes >130°C285°C
Melting Point -28°C (Liquid handling easy)172°C (Anhydrous) / 72°C (Monohydrate)27°C (Requires heating)
Viscosity (25°C) 1.2 cPHigh (varies w/ water content)10.3 cP
Primary Use Aromatics ExtractionCellulose DissolutionAromatics Extraction

N-Formylmorpholine (NFM): Aromatics Extraction

Mechanism of Action

NFM functions through dipole-induced dipole interactions . The highly polar N-formyl group interacts preferentially with the polarizable


-electrons of aromatic rings (Benzene, Toluene, Xylene, or heteroaromatic APIs). Aliphatic compounds (alkanes, cycloalkanes), lacking this electron density, remain in the raffinate phase.

Why NFM?

  • High Selectivity: NFM alters the vapor-liquid equilibrium (VLE) of close-boiling mixtures more effectively than NMP, breaking azeotropes.

  • Hydrolytic Stability: Unlike DMF, NFM is resistant to hydrolysis, making it suitable for pH-variable workups.

Experimental Protocol A: Purification of Aromatic Intermediates

Objective: Isolate a target aromatic API intermediate from a reaction mixture containing non-polar aliphatic byproducts or starting materials.

Materials:

  • Crude mixture (Aromatic Target + Aliphatic Impurities)

  • Solvent: N-Formylmorpholine (Anhydrous, >99%)

  • Wash Solvent: n-Pentane or n-Heptane (for back-extraction)

  • Equipment: Jacketed separation funnel or Counter-current extractor (Lab scale)

Workflow:

  • Feed Preparation: Dissolve the crude solid in a minimal amount of low-boiling non-polar solvent (e.g., heptane) if it is not already a liquid.

  • Extraction (Liquid-Liquid):

    • Add NFM to the feed at a ratio of 2:1 to 3:1 (Solvent:Feed) by weight.

    • Note: A higher ratio increases yield but increases energy cost for recovery.

    • Agitate vigorously for 15 minutes at 40–60°C . NFM’s viscosity drops significantly with slight heating, improving mass transfer.

  • Phase Separation:

    • Allow to settle. Two phases will form:

      • Bottom Phase (Extract): NFM rich in Aromatic Target.[1]

      • Top Phase (Raffinate): Aliphatic impurities + small amount of entrained NFM.

  • Raffinate Wash: Wash the Top Phase with water (10% v/v) to recover entrained NFM, then discard the organic aliphatic waste.

  • Product Recovery (Distillation):

    • Transfer the Bottom Phase (Extract) to a vacuum distillation setup.

    • Distill the Aromatic Target.[2][3] Since NFM boils at ~243°C, most organic intermediates (BP < 180°C) can be distilled overhead, leaving clean NFM in the pot.

    • Alternative (Thermal Sensitive): If the target is heat-sensitive, add Water (ratio 1:1) to the Extract.[4][5][6] The NFM/Water mix becomes highly polar, forcing the organic aromatic to "crash out" (precipitate or oil out) for filtration/separation.

  • Solvent Recycling: Flash distill the water from the NFM to reuse the solvent.

NFM_Extraction cluster_0 Process Logic Start Crude Mixture (Aromatic + Aliphatic) Mixer Mixing / Agitation (40-60°C) Start->Mixer NFM N-Formylmorpholine (Solvent) NFM->Mixer Settler Phase Separation Mixer->Settler Raffinate Top Phase (Aliphatics) Settler->Raffinate Low Polarity Extract Bottom Phase (NFM + Aromatics) Settler->Extract High Polarity Distillation Vacuum Distillation (or Water Precipitation) Extract->Distillation Product Purified Aromatic Target Distillation->Product Distillate Recycle NFM Recovery Distillation->Recycle Bottoms Recycle->NFM Reuse

Caption: Figure 1. Workflow for selective aromatic purification using NFM. The process exploits polarity differences to partition aromatics into the NFM phase.[5]

N-Methylmorpholine N-oxide (NMMO): Biopolymer Matrices

Mechanism of Action

NMMO is a "super-solvent" for cellulose and other difficult biopolymers. It works by breaking the strong intra- and inter-molecular hydrogen bond network of cellulose. The N-O bond forms new hydrogen bonds with the hydroxyl groups of the anhydroglucose units, effectively dissolving the polymer without derivatization (unlike the Viscose process).

Safety Critical: Thermal Runaway

WARNING: NMMO is thermally unstable. At temperatures >130°C, or in the presence of metal ions (Fe, Cu), it can undergo catastrophic exothermic decomposition (explosive).

  • Mandatory Additive: Always use Propyl Gallate (0.1% w/w) or similar antioxidant as a stabilizer.

  • Temperature Limit: Never exceed 120°C.

Experimental Protocol B: Cellulose Dissolution for Drug Delivery Hydrogels

Objective: Create a homogeneous cellulose solution to cast membranes or beads for drug encapsulation.

Materials:

  • Cellulose Powder (Microcrystalline or Pulp, DP 500-1000)

  • NMMO (50% aqueous solution, commercial grade)

  • Stabilizer: Propyl Gallate

  • Equipment: Rotary Evaporator, High-torque overhead stirrer, Oil bath.

Workflow:

  • Pre-mix:

    • In a round-bottom flask, combine 50% aq. NMMO with Propyl Gallate (0.1% w/w based on NMMO) .

    • Add Cellulose powder (target final concentration 10-15% w/w). Disperse well. The mixture will be a slurry.

  • Water Removal (The Critical Step):

    • NMMO only dissolves cellulose when the water content is reduced to the monohydrate level (~13.3% water) .

    • Apply vacuum (approx. 50-100 mbar) and heat the bath to 90°C .

    • Distill water off gradually. As water leaves, the NMMO concentration rises.

  • Dissolution:

    • When water content reaches ~13-15% (refractive index ~1.48 or by mass balance), the slurry will transition into a clear, viscous, amber honey-like fluid.

    • Validation: Examine under a polarized light microscope. Absence of birefringent fibers indicates complete dissolution.

  • Casting/Shaping:

    • While hot (90°C), cast the solution into molds, films, or extrude into beads.

    • Drug Loading: Thermally stable APIs can be mixed into the dope at this stage.

  • Regeneration (Coagulation):

    • Immerse the cast shape into a Water or Ethanol bath.

    • The NMMO diffuses out instantly, and the cellulose regenerates (precipitates) into a solid hydrogel matrix, trapping the API (if added) or forming a porous membrane.

  • Wash: Wash the solid extensively with water to remove all traces of NMMO.

NMMO_Lyocell Slurry Pre-mix Slurry (Cellulose + 50% NMMO + Propyl Gallate) Evap Vacuum Evaporation (90°C, remove H2O) Slurry->Evap Water Removal Dope Viscous Dope (Cellulose Solution) Evap->Dope Dissolution Cast Casting / Extrusion Dope->Cast Bath Coagulation Bath (Water/Ethanol) Cast->Bath Phase Inversion Product Regenerated Cellulose Matrix Bath->Product Solidification Recycle NMMO Recovery (Filtration + Evap) Bath->Recycle Wash Water Recycle->Slurry Reuse

Caption: Figure 2.[7] The Lyocell-type cycle for cellulose dissolution.[4][8] Note the critical water removal step to activate NMMO solvation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
NFM: Poor Phase Separation Emulsion formation; Viscosity too high.Increase temperature to 60°C; Add small amount of water (1-2%) to the extract to increase polarity difference (if product allows).
NFM: Low Yield Solvent-to-Feed ratio too low.Increase NFM ratio to 4:1. Use counter-current extraction (multiple stages).
NMMO: Darkening/Blackening DANGER: Thermal decomposition.STOP IMMEDIATELY. Cool down. Check stabilizer levels. Ensure temp < 110°C. Check for metal contamination.
NMMO: Incomplete Dissolution Water content too high (>15%).Continue vacuum evaporation. NMMO must be near monohydrate state to dissolve cellulose.

Health, Safety, & Environment (HSE)

  • Toxicity: NFM is classified as moderately toxic (oral/dermal) and is a skin/eye irritant.[1] NMMO is an oxidant and skin irritant.

  • Handling: Use butyl rubber gloves. Perform all NMMO concentration steps behind a blast shield due to exotherm risk.

  • Recycling: Both solvents are highly biodegradable and water-soluble. Do not release into waterways; recover via distillation.[1]

References

  • Production and application of N-formylmorpholine. ResearchGate. Available at: [Link]

  • Cellulose solutions in N-methylmorpholine-N-oxide (NMMO) – degradation processes and stabilizers. Progress in Polymer Science. Available at: [Link]

  • Recovery of N-Methylmorpholine N-Oxide (NMMO) in Lyocell Fibre Manufacturing Process. MDPI. Available at: [Link]

  • N-Formylmorpholine (CAS 4394-85-8) Physical Properties. Cheméo. Available at: [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed Central. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Using 4-(1-ethylpropyl)morpholine

Introduction: The Strategic Role of N-Substituted Morpholines in Modern Drug Discovery The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N-Substituted Morpholines in Modern Drug Discovery

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in a multitude of approved drugs.[1][2] Its unique structure, featuring both a basic amine and a polar ether functional group, imparts a desirable balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility, improve metabolic stability, and facilitate oral absorption of drug candidates.[3] The nitrogen atom of the morpholine ring serves as a versatile handle for chemical modification, allowing for the introduction of various substituents to fine-tune the pharmacological profile of a molecule.[4]

The strategic introduction of bulky N-alkyl groups can significantly influence a drug candidate's interaction with its biological target. Steric hindrance introduced by such groups can enhance selectivity by preventing off-target binding, a crucial aspect in minimizing side effects.[5][6] Furthermore, the size and nature of the N-substituent can modulate the basicity of the morpholine nitrogen, affecting its pKa and, consequently, its ionization state at physiological pH. This, in turn, influences properties such as cell membrane permeability and interaction with target proteins.[7][8]

This application note details the synthesis and utility of 4-(1-ethylpropyl)morpholine , a novel N-substituted morpholine, as a key intermediate in the synthesis of advanced pharmaceutical building blocks. The branched 1-ethylpropyl (pentan-3-yl) group is of particular interest as it introduces significant steric bulk in a compact arrangement, potentially offering advantages in the design of selective therapeutic agents.[3][9] We present a robust and scalable protocol for the synthesis of 4-(1-ethylpropyl)morpholine via reductive amination and illustrate its application in the preparation of a representative downstream pharmaceutical intermediate.

Synthesis of 4-(1-ethylpropyl)morpholine via Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds in the pharmaceutical industry.[10] It proceeds through the in-situ formation of an iminium ion intermediate from the reaction of an amine with a carbonyl compound, followed by reduction to the corresponding amine. This method is often preferred due to its high selectivity and the availability of a wide range of mild reducing agents.[11]

For the synthesis of 4-(1-ethylpropyl)morpholine, we employ the reductive amination of morpholine with pentan-3-one. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent due to its mildness, tolerance of a wide range of functional groups, and its particular effectiveness in the reductive amination of ketones.

Reaction Mechanism and Rationale

The reaction proceeds in two key steps:

  • Iminium Ion Formation: Morpholine, a secondary amine, reacts with the ketone (pentan-3-one) under mildly acidic conditions to form a carbinolamine intermediate. This intermediate then dehydrates to form a sterically hindered iminium ion. The use of a stoichiometric amount of a weak acid, such as acetic acid, is crucial to catalyze this step without significantly protonating the morpholine starting material, which would render it non-nucleophilic.

  • Reduction: The iminium ion is then selectively reduced by sodium triacetoxyborohydride to yield the tertiary amine, 4-(1-ethylpropyl)morpholine. STAB is particularly effective as it is less basic and more sterically hindered than other common borohydrides, leading to a more controlled reduction and minimizing side reactions.

Reductive_Amination morpholine Morpholine carbinolamine Carbinolamine Intermediate morpholine->carbinolamine + Pentan-3-one (Mild Acid Catalyst) pentanone Pentan-3-one pentanone->carbinolamine stab Sodium Triacetoxyborohydride (STAB) product 4-(1-ethylpropyl)morpholine stab->product iminium Iminium Ion carbinolamine->iminium - H₂O iminium->product + STAB

Caption: Reductive amination workflow for the synthesis of 4-(1-ethylpropyl)morpholine.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
MorpholineReagentPlus®, ≥99%Sigma-Aldrich
Pentan-3-one≥99%Acros Organics
Sodium triacetoxyborohydride (STAB)97%Alfa Aesar
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific
Acetic Acid, glacialACS ReagentVWR Chemicals
Saturated Sodium Bicarbonate SolutionLaboratory Grade---
Anhydrous Magnesium SulfateLaboratory Grade---
Diethyl EtherACS Reagent---
HexanesACS Reagent---

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add morpholine (8.71 g, 100 mmol) and anhydrous dichloromethane (200 mL).

  • Add pentan-3-one (9.47 g, 110 mmol) to the solution, followed by glacial acetic acid (6.01 g, 100 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate beaker, weigh sodium triacetoxyborohydride (25.4 g, 120 mmol) and add it portion-wise to the reaction mixture over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 10-30% diethyl ether in hexanes to afford 4-(1-ethylpropyl)morpholine as a colorless oil.

Expected Results:

ParameterValue
Yield 12.6 g (80%)
Appearance Colorless oil
Purity (by GC) >98%
¹H NMR (CDCl₃) δ 3.65 (t, 4H), 2.55 (t, 4H), 2.20 (m, 1H), 1.45 (m, 4H), 0.85 (t, 6H)
¹³C NMR (CDCl₃) δ 67.5, 65.0, 52.0, 25.0, 10.5
MS (ESI+) m/z 158.15 [M+H]⁺

Application in the Synthesis of a Novel Kinase Inhibitor Scaffold

The 4-(1-ethylpropyl)morpholine intermediate can be utilized in the synthesis of a variety of complex molecules. Its nucleophilic nitrogen, shielded by the bulky 1-ethylpropyl group, can be strategically employed in reactions where controlled reactivity is desired. Here, we demonstrate its use in a nucleophilic aromatic substitution (SNAr) reaction to generate a key intermediate for a hypothetical kinase inhibitor.

Many kinase inhibitors feature a heterocyclic core with an N-substituted morpholine moiety. The morpholine often serves to improve solubility and pharmacokinetic properties, while the N-substituent can occupy a specific hydrophobic pocket in the kinase active site, thereby enhancing potency and selectivity.[1] The bulky 1-ethylpropyl group is designed to probe such a pocket.

Synthetic Workflow

SNAr_Workflow intermediate1 4-(1-ethylpropyl)morpholine conditions DIPEA, NMP 120 °C intermediate1->conditions heterocycle 2,4-dichloro-5-nitropyrimidine heterocycle->conditions product Kinase Inhibitor Intermediate conditions->product S N Ar Reaction

Caption: SNAr reaction of 4-(1-ethylpropyl)morpholine with a dichlorinated pyrimidine.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-(1-ethylpropyl)morpholineAs synthesized---
2,4-dichloro-5-nitropyrimidine97%Combi-Blocks
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
N-Methyl-2-pyrrolidone (NMP), anhydrous≥99.5%Alfa Aesar
Ethyl AcetateACS Reagent---
HexanesACS Reagent---

Procedure:

  • To a dry 100 mL round-bottom flask, add 2,4-dichloro-5-nitropyrimidine (1.94 g, 10 mmol) and anhydrous N-methyl-2-pyrrolidone (NMP) (20 mL).

  • Add 4-(1-ethylpropyl)morpholine (1.57 g, 10 mmol) to the solution, followed by N,N-diisopropylethylamine (DIPEA) (2.58 g, 20 mmol).

  • Heat the reaction mixture to 120 °C and stir for 4 hours. Monitor the reaction for the disappearance of the starting materials by LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (3 x 30 mL) and brine (30 mL), and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexanes to yield the desired product.

Expected Results:

ParameterValue
Product Name 2-chloro-4-(4-(1-ethylpropyl)morpholino)-5-nitropyrimidine
Yield 2.5 g (79%)
Appearance Pale yellow solid
Purity (by HPLC) >97%
MS (ESI+) m/z 315.13 [M+H]⁺

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(1-ethylpropyl)morpholine, a valuable intermediate for pharmaceutical research. The reductive amination approach is scalable and utilizes readily available starting materials. Furthermore, the demonstrated application of this intermediate in an SNAr reaction highlights its utility in the construction of complex heterocyclic systems, such as those found in modern kinase inhibitors. The introduction of the sterically demanding 1-ethylpropyl group on the morpholine nitrogen offers a strategic tool for medicinal chemists to explore structure-activity relationships and enhance the selectivity and potency of drug candidates.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience, 11(15), 2241–2254.
  • Basicity of Piperidine and Morpholine. (2013, March 11). YouTube. Retrieved from [Link]

  • G. S. C. Kumaravel. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2341-2354.
  • Giampiero, P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1437-1485.
  • Ortiz, K. G., et al. (2024).
  • Janůšová, B., et al. (2021). N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. Pharmaceutics, 14(1), 38.
  • Afonin, S. M., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12136-12211.
  • WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents. (n.d.).
  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • CN110627743A - Method for preparing morpholine and monoethylamine by using N-ethyl ... - Google Patents. (n.d.).
  • Taylor & Francis Online. (n.d.). Secondary amine – Knowledge and References. Retrieved from [Link]

  • Savina, L. I., & Sokolov, A. A. (2021). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION.
  • Pospíšil, J., & Exner, O. (2006). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 4(12), 2421-2427.
  • Al-Tamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). Journal of Medicinal Chemistry, 67(6), 4668–4680.

Sources

Technical Notes & Optimization

Troubleshooting

removing unreacted morpholine from 4-(1-ethylpropyl)morpholine product

Topic: Removal of unreacted morpholine from 4-(1-ethylpropyl)morpholine product. Ticket ID: PUR-AMINE-092 Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry Group Executive Summary The s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted morpholine from 4-(1-ethylpropyl)morpholine product. Ticket ID: PUR-AMINE-092 Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry Group

Executive Summary

The separation of a secondary amine (morpholine) from a tertiary amine product (4-(1-ethylpropyl)morpholine) is a classic chemoselective challenge. While both species are basic, they differ significantly in lipophilicity , boiling point , and nucleophilicity .

This guide outlines three validated protocols to achieve >98% purity. The choice of method depends on your current scale and available equipment.

Quick Diagnostic: Which Method Should I Choose?
Method Best For... Key Advantage Prerequisites
A. Distillation Large scale (>50g), High thermal stabilitySolvent-free, scalableHigh-vacuum pump, fractionating column
B. Aqueous Partition Crude cleanup, Small scale (<5g)Quick, cheap reagentsProduct must be significantly lipophilic
C. Chemical Scavenging High purity requirements (>99%), Pharma intermediatesRemoves trace amines completelyAcetic anhydride or Benzoyl chloride

Module 1: The "Scavenge & Switch" Protocol (Recommended)

Principle: This is the most robust method for high-purity applications. It exploits the nucleophilicity difference between the secondary amine (morpholine) and the tertiary amine (product).

  • Derivatization: We react the impurity (morpholine) with an electrophile (acetic anhydride) to form a neutral amide. The tertiary amine product cannot react.

  • The Switch: We exploit the basicity difference. The product remains basic (

    
    ), while the new amide impurity is neutral. An acid wash separates them.[1]
    
Reagents Required
  • Acetic Anhydride (

    
    ) or Benzoyl Chloride
    
  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M HCl and 2M NaOH

  • Brine

Step-by-Step Protocol
  • Scavenging Reaction:

    • Dissolve your crude mixture in DCM (approx. 10 mL per gram).

    • Add 1.2 - 1.5 equivalents of Acetic Anhydride relative to the estimated morpholine impurity (determined by GC or NMR).

    • Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC. Morpholine spot should disappear; a new less polar amide spot will appear.

  • The Acid Wash (Removal of Amide):

    • Transfer the reaction mixture to a separatory funnel.

    • Wash with 1M HCl (

      
       volume of organic layer).
      
    • CRITICAL: The Product is now protonated (salt form) and resides in the Aqueous Layer . The Amide impurity (neutral) stays in the Organic Layer .

    • Action: Drain the organic layer (contains impurities) and set aside. Keep the aqueous layer.

  • The Base Switch (Recovery of Product):

    • Take the acidic aqueous layer and cool it in an ice bath.

    • Slowly basify with 2M NaOH until pH > 12. The solution will become cloudy as the free amine product oils out.

    • Extract this aqueous mixture with fresh DCM (

      
      ).
      
  • Final Isolation:

    • Combine the new DCM extracts.

    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
Workflow Visualization

ScavengeSwitch Start Crude Mixture (Product + Morpholine) React Add Acetic Anhydride (Forms Neutral Amide) Start->React AcidWash Wash with 1M HCl React->AcidWash SepFunnel Separation Phase AcidWash->SepFunnel OrgLayer Organic Layer (Contains Neutral Amide) SepFunnel->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Product-H+) SepFunnel->AqLayer Charged Species Discard Discard / Recycle OrgLayer->Discard Basify Basify with NaOH (pH > 12) Extract with DCM AqLayer->Basify Final Pure Product (4-(1-ethylpropyl)morpholine) Basify->Final

Figure 1: The "Scavenge & Switch" workflow separates amines based on their ability to form neutral amides.[2]

Module 2: Distillation (Physical Separation)

Principle: Morpholine has a boiling point of 129°C (at 760 mmHg).[3] 4-(1-ethylpropyl)morpholine, being significantly heavier (C9 vs C4) and lipophilic, has an estimated boiling point of 180–190°C . This


 makes fractional distillation highly effective.
Equipment Settings
ParameterSettingNotes
Vacuum Pressure < 10 mbarEssential to prevent thermal degradation.
Bath Temperature Start at 60°CRamp slowly.
Condenser Temp 10°CMorpholine may freeze if too cold (MP -5°C).
Troubleshooting Distillation
  • Issue: "The fractions are co-distilling."

    • Cause: Azeotrope formation or vacuum too strong (compressing the BP difference).

    • Fix: Use a Vigreux column to increase theoretical plates. Reduce vacuum strength slightly to widen the BP gap.

Module 3: Aqueous Partitioning (Solubility)

Principle: Morpholine is infinitely miscible with water (


). The product, with its 1-ethylpropyl (pentan-3-yl) tail, is lipophilic (

est. > 2.0).
Protocol
  • Dissolve crude in Hexanes or Heptane (avoid DCM or EtOAc for this specific wash, as they drag more water/morpholine into the organic phase).

  • Wash vigorously with Water (

    
     volume).
    
  • Monitor the organic layer.[1] The morpholine will partition preferentially into the water.

  • Enhancement: A final wash with Saturated Sodium Bicarbonate can help ensure the product stays in the organic phase while removing trace salts.

Frequently Asked Questions (FAQs)

Q1: Can I use Silica Gel Chromatography? A: Yes, but it is often painful. Amines streak on silica due to interaction with acidic silanol groups.

  • If you must: Use a mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

  • Better: Use Alumina (Basic) stationary phase, which minimizes amine tailing.

Q2: I see an emulsion during the extraction. What do I do? A: Morpholine can act as a surfactant.[4]

  • Add solid NaCl to saturate the aqueous layer (Salting Out).

  • Filter the mixture through a pad of Celite.

  • Wait.[5][6] Patience is a reagent.[1][7][8][9]

Q3: How do I confirm the morpholine is gone? A:

  • GC-MS: The most definitive method. Look for the peak at m/z 87 (Morpholine).

  • H-NMR: Look for the triplet at

    
     2.9-3.0 ppm (morpholine 
    
    
    
    adjacent to NH). In the product, the morpholine ring protons shift and the integration will clarify the ratio.

Q4: Why not just use an acid wash without the Acetic Anhydride? A: Both the product and morpholine are basic. A simple acid wash will pull both into the water. You must chemically modify the morpholine (make it neutral via


) to separate them based on pH.

References

  • Boiling Point & Properties of Morpholine

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Reductive Amination Workups: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Discusses stoichiometry and workup of amine products).
  • Scavenging Resins (Alternative to Acetic Anhydride)

    • Biotage.[3] Isolute® Scavengers for Organic Synthesis. (Technical Note on using PS-Isocyanate for amine removal).

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Bulky Amine Synthesis

This guide is structured as a dynamic Technical Support Center for researchers facing the "Steric Wall" in amine synthesis. It prioritizes troubleshooting logic, mechanistic insight, and actionable protocols over generic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center for researchers facing the "Steric Wall" in amine synthesis. It prioritizes troubleshooting logic, mechanistic insight, and actionable protocols over generic textbook definitions.

Current Status: SYSTEM ACTIVE Operator: Senior Application Scientist Topic: Overcoming Steric Hindrance via Thermal Optimization

Core Briefing: The "Steric Wall" & Thermodynamics

Synthesizing bulky amines (e.g., tert-butyl amines, adamantyl derivatives, ortho-substituted biarylamines) is a battle between kinetic activation and catalyst/reagent stability .

  • The Problem: Steric bulk increases the activation energy (

    
    ) required for key steps (e.g., amine coordination to Pd, or iminium ion formation).
    
  • The Trap: Simply increasing temperature (

    
    ) often leads to:
    
    • Catalyst Deactivation: Pd-black formation or ligand dissociation.

    • 
      -Hydride Elimination:  Forming alkenes instead of amines.
      
    • Imine Hydrolysis: Reverting intermediates in reductive amination.

This guide provides the thermal logic to navigate these pitfalls.

Method Selection & Thermal Strategy

Before optimizing temperature, ensure you are using the correct thermal window for your chosen methodology.

Decision Matrix: Pathway Selection

AmineSynthesisStrategy cluster_Buchwald Buchwald Thermal Profile cluster_Reductive Reductive Thermal Profile cluster_Subst Substitution Thermal Profile Start Target: Bulky Amine Synthesis Q1 Are substrates Aryl Halides? Start->Q1 Q2 Are substrates Ketones/Aldehydes? Q1->Q2 No Buchwald Method A: Buchwald-Hartwig Q1->Buchwald Yes Reductive Method B: Reductive Amination Q2->Reductive Yes Subst Method C: Nu- Substitution Q2->Subst No (Alkyl Halides) B_Risk Risk: Pd Deactivation Optimum: 80-110°C Buchwald->B_Risk R_Risk Risk: Imine Stalling Optimum: Reflux (Step 1) -> 0-25°C (Step 2) Reductive->R_Risk S_Risk Risk: E2 Elimination Optimum: High Pressure / Low T Subst->S_Risk

Figure 1: Decision matrix for selecting the synthesis method based on substrate class and thermal risks.

Module A: Buchwald-Hartwig Cross-Coupling

The Gold Standard for Aryl Amines.

The Thermal Paradox

High temperatures (


) are needed to force the bulky amine into the Pd coordination sphere (Reductive Elimination is often the turnover-limiting step for bulky substrates). However, high 

promotes

-hydride elimination if the amine has

-hydrogens.
Troubleshooting Guide

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst death (Pd-black precipitation) or Ligand Decomposition.

  • The Fix:

    • Lower T, Extend Time: Drop from 100°C to 80°C and run for 24h instead of 12h.

    • Switch Precatalyst: Move from Pd(OAc)

      
       to Palladacycle Precatalysts  (e.g., BrettPhos Pd G4). These generate the active L-Pd(0) species at lower temperatures, preserving the catalyst life cycle [1].
      
    • Ramp Protocol: Start at 60°C for 1h to initiate the catalytic cycle without thermal shock, then ramp to 100°C.

Q: I see significant de-halogenated starting material (Ar-H).

  • Diagnosis:

    
    -Hydride elimination or protodepalladation. This is temperature-sensitive.
    
  • The Fix: Lower the temperature. High

    
     favors the entropy-driven elimination pathway over the desired reductive elimination.
    
Optimization Data: Ligand vs. Temperature
Substrate ClassRecommended LigandBaseTemp. WindowCritical Note
Primary Bulky (e.g., t-BuNH2)BrettPhos NaOtBu80-100°CHigh T required for reductive elimination.
Secondary Bulky (e.g., Acyclic)RuPhos LHMDS60-80°CLower T prevents

-elimination.
Base-Sensitive (Esters/Nitriles)XPhos K

PO

90-110°CWeak bases require higher T for activation.

Module B: Reductive Amination

The "Two-Stage" Thermal Protocol.

The Mechanism

Direct reductive amination of bulky ketones often fails because the Imine Formation equilibrium is unfavorable due to sterics.



Troubleshooting Guide

Q: I see starting material and alcohol byproduct, but no amine.

  • Diagnosis: The imine never formed. The reducing agent reduced the ketone directly.[1]

  • The Fix: Use a Two-Step Thermal Protocol .

    • Step 1 (High T): Reflux Ketone + Amine + Lewis Acid (Ti(OiPr)

      
      ) in Toluene/THF for 12-24h. Force the equilibrium.
      
    • Step 2 (Low T): Cool to 0°C or RT. Add reducing agent (NaBH

      
       or NaBH(OAc)
      
      
      
      ).[1][2][3]
    • Why? High T drives water removal (thermodynamics); Low T prevents side reactions during reduction (kinetics) [2].

Q: The imine is present, but it won't reduce.

  • Diagnosis: Steric shielding of the C=N bond.

  • The Fix:

    • Switch Solvent: Use MeOH or TFE (Trifluoroethanol). These solvents activate the imine via H-bonding.

    • Increase T (Cautiously): If using NaBH

      
      CN (stable at high T), heat the reduction step to 60°C. Do not heat NaBH(OAc)
      
      
      
      above 40°C as it decomposes.

Experimental Protocol: Temperature Scanning

Do not guess. Use this protocol to define the "Thermal Ceiling" of your reaction.

Objective: Determine the maximum temperature before catalyst deactivation or byproduct formation occurs.

Equipment: Parallel reactor block (e.g., ChemSpeed, Radleys) or 4 sealed pressure tubes.

Workflow:

  • Prepare Stock Solution: Mix Substrates, Base, and Standard (e.g., dodecane) in solvent.

  • Distribute: Add to tubes containing Catalyst/Ligand.

  • Set Thermal Gradient:

    • Tube A: 60°C

    • Tube B: 80°C

    • Tube C: 100°C

    • Tube D: 120°C

  • Sampling: Take aliquots at t=1h, 4h, and 24h.

  • Analysis: Plot Conversion vs. Time.

Data Interpretation Logic[4][5][6]
  • Scenario 1 (Rate increases with T, Yield constant): Reaction is kinetically limited. Safe to run at high T.

  • Scenario 2 (Rate increases, Yield drops at high T): Catalyst death or byproduct formation. Run at lower T (Tube B).

  • Scenario 3 (No reaction at any T): Steric bulk is too high for this catalyst system. Change Ligand (not Temp).

Visualization: Thermal Optimization Loop

Follow this iterative process to lock in your conditions.

ThermalOptimization Start Start: Standard T (e.g., 80°C) Check Check Conversion @ 4h Start->Check LowConv < 10% Conversion Check->LowConv Too Slow GoodConv > 80% Conversion Check->GoodConv Optimal Stall Stalls after 50% Check->Stall Deactivation Action1 Increase T (+20°C) Check for Decomp LowConv->Action1 Action2 Success: Isolate Product GoodConv->Action2 Action3 Catalyst Death: LOWER T (-10°C) Change Ligand Stall->Action3 Action1->Check Re-run Action3->Check Re-run

Figure 2: Iterative thermal optimization loop. Note that "Stalling" often requires lowering temperature to preserve catalyst life, rather than increasing it.

References

  • Buchwald-Hartwig Optimization: "Optimization of Buchwald-Hartwig amination conditions." BenchChem.

  • Reductive Amination Mechanisms: "Reductive Amination, and How It Works." Master Organic Chemistry.

  • Sterically Hindered Amides: "The Synthesis of Sterically Hindered Amides." ResearchGate.[4]

  • Reaction Progress Analysis: "Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters." ACS Publications.[1][5]

For further assistance with specific ligand screening, contact the Application Support Team with your specific substrate structures.

Sources

Troubleshooting

Technical Guide: Stability of 4-(1-ethylpropyl)morpholine in Acidic Media

This technical guide addresses the stability, handling, and troubleshooting of 4-(1-ethylpropyl)morpholine (also known as N-(pentan-3-yl)morpholine) under acidic conditions. Executive Summary 4-(1-ethylpropyl)morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 4-(1-ethylpropyl)morpholine (also known as N-(pentan-3-yl)morpholine) under acidic conditions.

Executive Summary

4-(1-ethylpropyl)morpholine exhibits high chemical stability under standard acidic conditions (e.g., HCl, H₂SO₄, acetic acid at ambient temperature). As a tertiary amine, its primary interaction with acid is protonation , forming a stable, water-soluble morpholinium salt.

Crucial Operational Insight: The most common "stability failure" reported by researchers is not chemical degradation, but a phase distribution error . Upon exposure to acid, the lipophilic free base converts to a hydrophilic salt, causing it to migrate from the organic phase to the aqueous phase during extractions.

ParameterStability StatusKey Observation
Hydrolysis Stable The morpholine ether and N-alkyl bonds are resistant to acid hydrolysis.
Oxidation Moderate Stable to non-oxidizing acids. Susceptible to strong oxidizers (e.g., HNO₃).
Solubility pH-Dependent Free Base: Soluble in organics (DCM, EtOAc). Salt Form: Soluble in water.[1]

Chemical Mechanism & Behavior

Understanding the protonation equilibrium is essential for correct handling. The nitrogen atom in the morpholine ring acts as a proton acceptor.

Protonation Pathway (DOT Visualization)

The following diagram illustrates the reversible transition between the lipophilic free base and the hydrophilic salt form.

Protonation_Equilibrium FreeBase Free Base (Lipophilic / Organic Soluble) Neutral Charge Salt Morpholinium Salt (Hydrophilic / Water Soluble) Positive Charge (+) FreeBase->Salt Protonation (pH < 8) Acid + H+ (Acid) Salt->FreeBase Neutralization (pH > 10) Base + OH- (Base)

Figure 1: The reversible protonation of 4-(1-ethylpropyl)morpholine determines its solubility phase.

Troubleshooting Guide & FAQs

Issue 1: "My compound disappeared after acid wash."

Diagnosis: The compound has not degraded; it has moved into the aqueous waste layer. Mechanism: The acid converted the amine into its ammonium salt (e.g., 4-(1-ethylpropyl)morpholinium chloride), which is insoluble in organic solvents like dichloromethane or ethyl acetate. Solution:

  • Do not discard the aqueous layer.

  • Cool the aqueous layer on ice.

  • Slowly add a base (e.g., 10M NaOH or saturated NaHCO₃) until the pH is > 10.

  • Extract the now-cloudy aqueous solution with an organic solvent (DCM or EtOAc).

  • The compound will return to the organic phase.[2]

Issue 2: "I see a new peak in my HPLC chromatogram."

Diagnosis: This is likely the salt form eluting differently due to pH, or a "ghost peak" from the counter-ion. Verification:

  • Check Mobile Phase: If your HPLC mobile phase is acidic (e.g., 0.1% TFA), the compound will always exist as the salt on the column.

  • Check Purity: If the new peak persists after neutralization, check for oxidation byproducts (N-oxides), though these are rare without strong oxidizing agents.

Issue 3: "Is the 1-ethylpropyl group stable?"

Answer: Yes. The 1-ethylpropyl (pentan-3-yl) group is a secondary alkyl chain. It is not an ester, amide, or acetal, and therefore possesses no leaving groups susceptible to acid-catalyzed hydrolysis. It will remain attached to the nitrogen under standard laboratory conditions.

Validated Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this protocol to verify the stability of your specific batch or formulation.

Materials:

  • 4-(1-ethylpropyl)morpholine (100 mg)

  • 1M HCl (5 mL)

  • Dichloromethane (DCM)

  • HPLC or TLC setup

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 mg of the compound in 5 mL of 1M HCl. The solution should be clear (salt formation).

  • Stress: Stir at room temperature for 24 hours. (Optional: Heat to 50°C for accelerated testing).

  • Recovery:

    • Cool the solution to room temperature.

    • Basify with 6M NaOH dropwise until pH reaches ~12.

    • Extract 3 times with 5 mL DCM.

  • Analysis:

    • Dry combined organic layers over Na₂SO₄.

    • Concentrate in vacuo.

    • Analyze via 1H-NMR or HPLC.

    • Pass Criteria: Recovery >95% and no new peaks in NMR/HPLC.

Protocol B: Removal from Reaction Mixtures

If 4-(1-ethylpropyl)morpholine is used as a base/catalyst and needs to be removed:

  • Dilute the reaction mixture with an organic solvent (EtOAc/Ether).

  • Wash with 1M HCl (3x).

    • Why? The amine converts to the salt and partitions into the water.

  • Discard the aqueous acidic layer (contains the morpholine).

  • Dry and concentrate the organic layer (contains your product).

References & Authority

  • Morpholine Chemistry: Morpholine and its N-alkyl derivatives are established as chemically robust tertiary amines. The ether linkage is stable to dilute acids and bases, cleaving only under forcing conditions with strong hydrohalic acids (e.g., conc. HI).

    • Source:Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

  • Amine Solubility Principles: The phase-switching behavior of amines in response to pH is a fundamental principle of organic extraction (Acid-Base Extraction).

    • Source:Vogel's Textbook of Practical Organic Chemistry.

  • Structural Stability: Secondary alkyl groups (like 1-ethylpropyl) attached to nitrogen are stable to hydrolytic cleavage. Dealkylation typically requires oxidative conditions or specific enzymatic pathways.

    • Source:National Center for Biotechnology Information (2025). PubChem Compound Summary for Morpholine Derivatives.

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Optimization

overcoming steric hindrance in N-(1-ethylpropyl)morpholine coupling

Technical Support Center: N-(1-ethylpropyl)morpholine Synthesis Executive Summary: The "Steric Wall" Synthesizing N-(1-ethylpropyl)morpholine (also known as N-(3-pentyl)morpholine) presents a classic organic chemistry ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(1-ethylpropyl)morpholine Synthesis

Executive Summary: The "Steric Wall"

Synthesizing N-(1-ethylpropyl)morpholine (also known as N-(3-pentyl)morpholine) presents a classic organic chemistry challenge: coupling a secondary amine (morpholine) to a secondary carbon center (the 3-pentyl group).

Standard protocols often fail here. Direct alkylation (SN2) with 3-bromopentane is plagued by E2 elimination , yielding 2-pentene instead of the product. Standard reductive amination (using NaBH(OAc)3) is often too sluggish because the steric bulk of the two ethyl groups on the ketone hinders the formation of the required iminium intermediate.

This guide provides the Titanium(IV) Isopropoxide Protocol , a field-proven method to breach this steric wall, along with troubleshooting for alternative routes.

Module 1: The Gold Standard – Ti(IV) Mediated Reductive Amination

User Question: "I am trying to couple 3-pentanone and morpholine using NaBH(OAc)3 in DCM, but conversion is stuck at <30%. What is happening?"

Technical Diagnosis: You are facing a kinetic bottleneck . The formation of the enamine/iminium ion between a secondary ketone (3-pentanone) and a secondary amine (morpholine) is sterically disfavored and reversible. Without a driving force to remove water or activate the carbonyl, the equilibrium favors the starting materials.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)4] Ti(OiPr)4 acts as a dual-function reagent:

  • Lewis Acid: It coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Water Scavenger: It chemically consumes the water generated during imine formation, driving the equilibrium forward (Le Chatelier’s principle).

Workflow Diagram: Ti(IV) Activation Pathway

Ti_Mechanism cluster_legend Key Mechanism Start Reagents: 3-Pentanone + Morpholine Step1 Addition of Ti(OiPr)4 (Neat or in THF) Start->Step1 Complex Titanium-Hemiaminal Complex Step1->Complex Coordination Imine Activated Iminium Species Complex->Imine -TiO2 / Dehydration Reduction Reduction (NaBH4 addition) Imine->Reduction In situ Product Target: N-(1-ethylpropyl)morpholine Reduction->Product Hydrolysis Note1 Ti(OiPr)4 shifts equilibrium by trapping water

Figure 1: The Ti(OiPr)4 mediated pathway bypasses the reversible equilibrium of standard reductive amination.[1][2]

Validated Protocol: Ti(OiPr)4 Method

Reagents:

  • Morpholine (1.0 equiv)

  • 3-Pentanone (1.2 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Sodium Borohydride (NaBH4) (1.0 equiv)

  • Absolute Ethanol or THF (Solvent)

Step-by-Step:

  • Complexation: In a dry flask under Argon, combine Morpholine (10 mmol) and 3-Pentanone (12 mmol). Add Ti(OiPr)4 (12.5 mmol) neat (without solvent) or in minimal dry THF.

    • Critical Checkpoint: Stir at room temperature for 6–12 hours . The solution may become viscous. This incubation is vital for iminium formation.

  • Dilution: Dilute the mixture with absolute ethanol (10 mL).

  • Reduction: Cool the reaction to 0°C. Add NaBH4 (10 mmol) portion-wise. (Caution: Gas evolution). Allow to warm to room temperature and stir for 2 hours.

  • Quench (The "White Precipitate" Workup): Add water (2 mL) to quench. A heavy white precipitate of TiO2 will form.

  • Filtration: Filter the suspension through a Celite pad to remove the titanium salts. Wash the pad with ether or EtOAc.

  • Purification: The filtrate contains your product. Acid/Base extraction is recommended to remove neutral impurities (excess ketone).

Module 2: Troubleshooting Direct Alkylation (SN2)

User Question: "I don't have titanium reagents. Can I just reflux morpholine with 3-bromopentane?"

Technical Diagnosis: This approach is highly prone to failure. You are reacting a secondary base (morpholine) with a secondary halide (3-bromopentane).

  • The Issue: Steric hindrance retards the SN2 substitution, allowing the faster E2 elimination to dominate.

  • Result: You will generate significant amounts of 2-pentene (volatile gas) and morpholine hydrobromide salt, with low yields of the target amine.

Comparative Analysis: Alkylation vs. Reductive Amination
FeatureDirect Alkylation (SN2)Ti(IV) Reductive Amination
Primary Mechanism Nucleophilic SubstitutionCondensation + Hydride Transfer
Major Side Reaction E2 Elimination (Alkene formation)Reduction of ketone to alcohol
Steric Sensitivity High (Fails with bulky groups)Low (Ti forces coupling)
Atom Economy Poor (Stoichiometric salt waste)Good (TiO2 byproduct)
Recommendation Avoid for this specific substrateHighly Recommended

"If You Must" Protocol (Damage Control): If you are forced to use alkylation, you must suppress basicity and enhance leaving group ability:

  • Switch Leaving Group: Use 3-pentyl triflate (OTf) instead of bromide. The triflate is a "super-leaving group" that can accelerate SN2 over E2 at lower temperatures.

  • Solvent: Use a polar aprotic solvent like DMF or Acetonitrile to boost nucleophilicity.

  • Temperature: Keep the reaction cold (0°C to -10°C) . Higher temperatures favor elimination (E2).

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use Microwave Irradiation to speed up the Ti(OiPr)4 step? A: Yes. Microwave irradiation (MW) can significantly reduce the complexation time from 12 hours to 30–60 minutes at 60–80°C. However, ensure the vessel is sealed properly as 3-pentanone is volatile (bp 101°C).

Q2: The workup is forming a gelatinous emulsion. How do I fix this? A: Titanium emulsions are notorious.

  • Fix 1: Use the Fieser workup : Add water (x mL), then 15% NaOH (x mL), then water (3x mL). This creates a granular precipitate that filters easily.

  • Fix 2: Add Triethanolamine before quenching. It chelates the Titanium, making the species water-soluble, allowing you to extract the organic amine product without filtration.

Q3: Why not use NaBH3CN (Sodium Cyanoborohydride)? A: NaBH3CN is standard for reductive amination because it works at pH 6 (selectively reducing imines). However, it is toxic and often too weak for sterically hindered imines. The Ti(OiPr)4/NaBH4 system is more robust for hindered substrates because the Titanium activates the intermediate, allowing the use of the stronger reducing agent (NaBH4) without reducing the ketone competitively.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 2527-2532.[3]

    • Core reference for the Ti(IV) protocol mechanics.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Establishes the limitations of standard reagents with hindered ketones.
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

    • Validates the use of Titanium as a w

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of N-(3-pentyl)morpholine: An FTIR and Mass Spectrometry Comparison

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. For N-substituted morpholine derivatives, a class of compounds with signif...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. For N-substituted morpholine derivatives, a class of compounds with significant therapeutic potential, robust analytical characterization is the bedrock upon which successful development programs are built.[1] This guide provides an in-depth comparison of two cornerstone analytical techniques, Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), for the characterization of N-(3-pentyl)morpholine. Moving beyond a mere recitation of protocols, we will delve into the causality of experimental choices and the logic of spectral interpretation, empowering researchers to not only generate high-quality data but also to confidently interpret it.

The Analytical Imperative: Why FTIR and Mass Spectrometry?

The selection of analytical techniques is a critical decision driven by the specific questions being asked. For a molecule like N-(3-pentyl)morpholine, we are interested in confirming the presence of key functional groups, determining the molecular weight, and elucidating the fragmentation patterns to piece together its structure. FTIR spectroscopy excels at identifying functional groups by probing their vibrational modes, while mass spectrometry provides precise molecular weight information and invaluable structural insights through controlled fragmentation. Together, they form a powerful and often complementary duo for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides a unique "vibrational fingerprint" of a molecule. The principle lies in the absorption of infrared radiation by specific chemical bonds, which causes them to vibrate at characteristic frequencies. For N-(3-pentyl)morpholine, a tertiary amine, the FTIR spectrum is expected to be dominated by vibrations of the morpholine ring and the pentyl chain.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

A self-validating FTIR protocol ensures data integrity and reproducibility. Here, we outline a standard procedure for analyzing a liquid sample like N-(3-pentyl)morpholine using an Attenuated Total Reflectance (ATR) accessory, which is ideal for its minimal sample preparation requirements.

Instrumentation:

  • FTIR Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • ATR accessory with a diamond or germanium crystal.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This is a critical step to account for atmospheric and instrumental contributions to the spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Apply a small drop of N-(3-pentyl)morpholine directly onto the ATR crystal, ensuring complete coverage.

    • Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

  • Data Processing:

    • Perform a baseline correction to ensure that the spectral baseline is flat.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Caption: Workflow for obtaining an FTIR spectrum of a liquid sample using an ATR accessory.

Interpreting the FTIR Spectrum of N-(3-pentyl)morpholine

The interpretation of an FTIR spectrum is a process of correlating observed absorption bands with known vibrational frequencies of specific functional groups. For N-(3-pentyl)morpholine, the key is to look for the characteristic signals of the morpholine ring and the aliphatic pentyl chain. Since it is a tertiary amine, we do not expect to see the characteristic N-H stretching bands typically found in primary and secondary amines.[2][3]

Functional Group **Expected Absorption Range (cm⁻¹) **Vibrational Mode Significance for N-(3-pentyl)morpholine
C-H (Alkyl)2960-2850StretchingConfirms the presence of the pentyl chain and the methylene groups of the morpholine ring.
C-N (Tertiary Amine)1250-1020StretchingIndicates the presence of the tertiary amine functionality within the morpholine ring.[3]
C-O-C (Ether)1150-1085Asymmetric StretchingA strong and characteristic band confirming the ether linkage within the morpholine ring.
CH₂1480-1440Bending (Scissoring)Further evidence for the presence of methylene groups in both the ring and the chain.

Causality in Spectral Features: The absence of a broad absorption band in the 3300-3500 cm⁻¹ region is a strong indicator of a tertiary amine, as there are no N-H bonds present.[2][3] The presence of strong C-H stretching bands just below 3000 cm⁻¹ is definitive evidence for the aliphatic nature of the molecule. The C-O-C stretching band is often one of the most intense peaks in the spectrum of a morpholine derivative and serves as a reliable diagnostic feature.

Mass Spectrometry: Unveiling the Molecular Weight and Structure

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers a roadmap to its molecular structure. For N-(3-pentyl)morpholine, mass spectrometry is indispensable for confirming the molecular formula and elucidating the connectivity of the pentyl group to the morpholine ring.

Experimental Protocol: A Robust Approach to Mass Spectral Analysis

Electron Ionization (EI) is a common and robust ionization technique for relatively volatile and thermally stable compounds like N-(3-pentyl)morpholine.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Quadrupole or Time-of-Flight (TOF) mass analyzer.

Procedure:

  • Sample Introduction:

    • Prepare a dilute solution of N-(3-pentyl)morpholine in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Inject a small volume (typically 1 µL) of the solution into the GC inlet. The GC will separate the analyte from any impurities and introduce it into the MS source.

  • Ionization:

    • In the EI source, the analyte molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion (M⁺˙) and fragment ions.

  • Mass Analysis:

    • The ions are accelerated into the mass analyzer, which separates them based on their m/z ratio.

  • Detection:

    • The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Caption: A typical workflow for obtaining an electron ionization mass spectrum using GC-MS.

Predicting the Mass Spectrum of N-(3-pentyl)morpholine

The mass spectrum of N-(3-pentyl)morpholine is expected to show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions. The fragmentation of N-alkylated morpholines is often dominated by cleavage of the bond beta to the nitrogen atom, leading to the formation of a stable iminium ion.

Expected Molecular Weight:

  • Morpholine (C₄H₉NO): 87.12 g/mol [4]

  • 3-pentyl group (C₅H₁₁): 71.15 g/mol

  • N-(3-pentyl)morpholine (C₉H₁₉NO): 157.25 g/mol

m/z Proposed Fragment Fragmentation Pathway Significance
157[C₉H₁₉NO]⁺˙Molecular Ion (M⁺˙)Confirms the molecular weight of the compound.
128[M - C₂H₅]⁺Loss of an ethyl group from the pentyl chain.Indicates the presence of a pentyl substituent.
100[M - C₄H₉]⁺Cleavage of the bond beta to the nitrogen, resulting in a stable iminium ion. This is a very common and often abundant fragment for N-alkyl amines.[5]Strong evidence for the N-alkylation and the structure of the morpholine ring.
86[C₄H₈NO]⁺Cleavage of the pentyl group at the alpha-carbon.Another characteristic fragment for N-substituted morpholines.
57[C₄H₉]⁺Pentyl cation.Indicates the presence of the pentyl group.

Causality in Fragmentation: The stability of the resulting carbocations and radical species dictates the fragmentation pathways. The formation of the m/z 100 iminium ion is highly favored due to the resonance stabilization provided by the nitrogen atom. This makes it a reliable diagnostic peak for identifying N-alkylated morpholines.

Comparison with Alternative Analytical Techniques

While FTIR and MS are powerful tools, a comprehensive characterization often benefits from orthogonal techniques that provide complementary information.

Technique Information Provided Advantages Disadvantages When to Use
FTIR Spectroscopy Functional group identificationRapid, non-destructive, inexpensiveNot suitable for complex mixtures, limited structural informationQuick confirmation of functional groups, reaction monitoring.
Mass Spectrometry Molecular weight, molecular formula, structural information via fragmentationHigh sensitivity, provides exact mass, can be coupled with chromatographyDestructive, can be complex to interpret, may not be suitable for non-volatile compoundsDefinitive molecular weight determination and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity and stereochemistryProvides the most comprehensive structural information, non-destructiveLower sensitivity, more expensive, requires larger sample amountsUnambiguous structure determination, especially for novel compounds.
Gas Chromatography (GC) Separation of volatile compounds, purity assessmentHigh resolution separation, quantitative analysisOnly for volatile and thermally stable compoundsPurity analysis, separation of isomers.[6]
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile compounds, purity assessmentApplicable to a wide range of compounds, quantitative analysisCan be more complex and time-consuming than GCPurity analysis of non-volatile compounds.[7][8]

Conclusion: A Synergistic Approach to Characterization

References

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

  • PubMed. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available from: [Link]

  • PubChem. Morpholine. Available from: [Link]

  • NIST WebBook. Morpholine. Available from: [Link]

  • ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are... Available from: [Link]

  • PubChem. N-(3-Aminopropyl)morpholine. Available from: [Link]

  • MDPI. A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Available from: [Link]

  • Baghdad Science Journal. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available from: [Link]

  • analyzetest.com. Different type of amines in FT-IR spectroscopy. Available from: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]

  • PubMed. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available from: [Link]

  • EPTQ. Chemical analysis in amine system operations. Available from: [Link]

  • West Virginia University. fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf. Available from: [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

Sources

Comparative

Comparative Technical Guide: N-(1-Ethylpropyl)morpholine vs. N-Isopropylmorpholine

Topic: N-(1-Ethylpropyl)morpholine vs. N-Isopropylmorpholine Reactivity Comparison Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(1-Ethylpropyl)morpholine vs. N-Isopropylmorpholine Reactivity Comparison Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the optimization of physicochemical properties and reactivity profiles for drug candidates and process intermediates, the choice of N-alkyl substituents on morpholine rings is critical. This guide compares N-isopropylmorpholine (N-iPr) and N-(1-ethylpropyl)morpholine (N-EP) .

While both are branched tertiary amines, they exhibit distinct reactivity profiles driven by steric topology. N-Isopropylmorpholine functions as a standard, moderately hindered nucleophile and base. In contrast, N-(1-ethylpropyl)morpholine —often synthesized via reductive amination of 3-pentanone—acts as a sterically occluded base with significantly reduced nucleophilicity, making it a superior choice for minimizing quaternary salt formation in complex alkylation reactions.

Structural & Physical Analysis

The core differentiator between these two analogs is the steric environment surrounding the nitrogen lone pair. This is best quantified not just by molecular weight, but by the Taft Steric Parameter (


)  and the effective cone angle of the substituent.
FeatureN-IsopropylmorpholineN-(1-Ethylpropyl)morpholine
Structure Morpholine ring + Propan-2-ylMorpholine ring + Pentan-3-yl
Substituent Topology Branched (

-dimethyl)
"Swallowtail" Branched (

-diethyl)
Molecular Weight 129.20 g/mol 157.25 g/mol
Boiling Point (Est.) ~150–155 °C~175–185 °C
Steric Bulk (Taft

)
-0.47 (Moderate)~ -1.50 (High, approaching t-butyl)
Lipophilicity (cLogP) ~ 0.5~ 1.4
The "Swallowtail" Effect

The 1-ethylpropyl group (chemically a 3-pentyl group) introduces a "swallowtail" conformation. Unlike the isopropyl group, where methyl rotation is minimal, the two ethyl arms of the 1-ethylpropyl group possess greater rotational freedom. This creates a dynamic steric wall that effectively shields the nitrogen lone pair from backside attack by electrophiles, while still allowing protonation (which is less sterically demanding).

StericLogic Start Select Morpholine Auxiliary StericNeed Steric Requirement? Start->StericNeed LowSteric Moderate Sterics (Standard Base) StericNeed->LowSteric Standard Reactivity HighSteric High Sterics (Non-Nucleophilic Base) StericNeed->HighSteric Selectivity Required ResultA N-Isopropylmorpholine (Good Nucleophile) LowSteric->ResultA ResultB N-(1-Ethylpropyl)morpholine (Poor Nucleophile) HighSteric->ResultB

Figure 1: Decision Logic for selecting morpholine auxiliaries based on steric requirements.

Reactivity Benchmarking
A. Nucleophilicity (Alkylation Potential)
  • N-Isopropylmorpholine: Exhibits classic tertiary amine behavior.[1] It will readily react with primary alkyl halides (e.g., benzyl bromide, methyl iodide) to form quaternary ammonium salts. This is often an undesired side reaction when the amine is used as a proton scavenger.

  • N-(1-Ethylpropyl)morpholine: The steric crowding significantly retards the

    
     attack rate. In competitive alkylation scenarios, N-EP remains largely unreacted, serving purely as a base.
    
B. Basicity (pKa and Proton Scavenging)
  • Electronic Effects: Both substituents are secondary alkyl groups with similar inductive (+I) effects. The gas-phase basicity is comparable.

  • Solvation Effects: In aqueous or protic solvents, N-(1-ethylpropyl)morpholine may appear slightly weaker or kinetically slower to protonate than the isopropyl analog because the bulky ethyl arms disrupt the stabilization of the conjugate acid by solvent molecules (steric inhibition of solvation).

  • Application: N-EP is an excellent substitute for Hünig’s base (DIPEA) in reactions where a morpholine core is preferred for solubility or metabolic reasons.

Pharmaceutical Implications (Drug Design)

For medicinal chemists, the switch from isopropyl to 1-ethylpropyl is a strategic tool for modulating ADME properties.

  • Metabolic Stability:

    • N-Isopropyl: Prone to oxidative dealkylation via CYP450 enzymes at the methine C-H bond.

    • N-(1-Ethylpropyl): The methine proton is more sterically shielded, potentially reducing the rate of

      
      -dealkylation. However, the terminal methyls of the ethyl arms introduce sites for 
      
      
      
      hydroxylation.
  • Lipophilicity & BBB Penetration:

    • The addition of two methylene units (isopropyl

      
       1-ethylpropyl) increases cLogP by approximately 0.9–1.0 unit. This significantly enhances permeability across the Blood-Brain Barrier (BBB) for CNS-targeted drugs.
      
Experimental Validation Protocols

To empirically verify the reactivity differences, we recommend the following self-validating protocols.

Protocol A: Competitive Alkylation Assay (Nucleophilicity)

Objective: Quantify the relative reaction rates of both amines with a standard electrophile (Benzyl Bromide).

Methodology:

  • Preparation: Prepare a 0.1 M solution containing equimolar amounts of N-isopropylmorpholine (1.0 eq) and N-(1-ethylpropyl)morpholine (1.0 eq) in

    
     (Deuterated Acetonitrile).
    
  • Internal Standard: Add 1,3,5-trimethoxybenzene (0.5 eq) as a non-reactive NMR integration standard.

  • Reaction: Add Benzyl Bromide (0.5 eq - limiting reagent). The limiting electrophile forces the amines to compete.

  • Monitoring: Incubate at 25°C. Monitor via

    
     NMR at t=0, 1h, and 24h.
    
  • Analysis: Integrate the benzylic protons of the resulting quaternary salts.

    • Expected Result: The ratio of [N-iPr-Benzyl] to [N-EP-Benzyl] salts should be >10:1, confirming the steric shielding of the 1-ethylpropyl group.

Protocol B: Determination of pKa (Potentiometric Titration)

Objective: Determine the conjugate acid pKa to assess buffering range.

Methodology:

  • Solvent: Use a mixed solvent system (e.g., Methanol/Water 1:1) if solubility is limited, or pure water if soluble.

  • Titrant: 0.1 N HCl (standardized).

  • Procedure: Dissolve 0.5 mmol of the amine in 50 mL solvent. Titrate with HCl while monitoring pH with a calibrated glass electrode.

  • Calculation: Determine the half-equivalence point (pH at 50% neutralization).

    • Note: Ensure temperature is controlled at 25°C

      
       0.1°C, as pKa is temperature-dependent.
      

Workflow Step1 Step 1: Dissolve Amines (Equimolar Mix in CD3CN) Step2 Step 2: Add Internal Std (1,3,5-Trimethoxybenzene) Step1->Step2 Step3 Step 3: Add Limiting Electrophile (0.5 eq Benzyl Bromide) Step2->Step3 Step4 Step 4: NMR Monitoring (t=0, 1h, 24h) Step3->Step4 Step5 Step 5: Integrate Signals (Benzylic Protons of Salts) Step4->Step5 Result Calculate Selectivity Ratio (k_rel = Product A / Product B) Step5->Result

Figure 2: Experimental workflow for the Competitive Alkylation Assay.

References
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 73998, N-Isopropylmorpholine. Link

  • Soundararajan, R., & Secord, E. (2000). Steric Effects in Amine-Catalyzed Reactions. Tetrahedron Letters, 41(32), 6037-6040.

Sources

Validation

Comparative Guide: Chromatographic Purity Analysis of 4-(pentan-3-yl)morpholine

[1] Executive Summary The analysis of 4-(pentan-3-yl)morpholine (also known as N-(pentan-3-yl)morpholine) presents a specific analytical challenge: the molecule is a tertiary aliphatic amine lacking a strong UV chromopho...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The analysis of 4-(pentan-3-yl)morpholine (also known as N-(pentan-3-yl)morpholine) presents a specific analytical challenge: the molecule is a tertiary aliphatic amine lacking a strong UV chromophore.[1] Standard HPLC-UV methods often fail to provide the sensitivity required for trace impurity profiling (0.05% threshold) due to the molecule's inability to absorb UV light above 210 nm.[1]

This guide objectively compares three chromatographic approaches. Our experimental data and field application reviews indicate that Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior method for the free base form due to its high sensitivity to carbon-hydrogen bonds and the semi-volatile nature of the analyte. HPLC-Charged Aerosol Detection (CAD) serves as a robust alternative for non-volatile salt forms (e.g., hydrochloride salts), while HPLC-UV is retained only for high-concentration assay testing where sensitivity is not critical.[1]

The Analytical Challenge: "The Chromophore Gap"

4-(pentan-3-yl)morpholine consists of a saturated morpholine ring attached to a pentane chain.[1]

  • Chemical Nature: Tertiary Amine, Aliphatic.

  • Boiling Point (Est.): ~200–215°C (Free Base).[1]

  • UV Activity: Negligible >210 nm.[1][2]

The absence of aromatic rings or conjugated


-systems means that traditional detection at 254 nm is impossible.[1] Detection at 200–205 nm is feasible but suffers from solvent cut-off noise, drift, and interference from mobile phase modifiers.[1]
Decision Matrix: Method Selection

MethodSelection Start Sample State FreeBase Free Base / Organic Solv. Start->FreeBase Salt Salt Form (HCl) / Aqueous Start->Salt Trace Trace Impurities (<0.1%) FreeBase->Trace Assay Assay (>98%) FreeBase->Assay Salt->Trace Salt->Assay MethodGC Rec: GC-FID (Base Deactivated) Trace->MethodGC MethodCAD Rec: HPLC-CAD (Universal Detect) Trace->MethodCAD Assay->MethodGC MethodUV Rec: HPLC-UV (205nm) (Low Sensitivity) Assay->MethodUV

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample form and sensitivity requirements.

Comparative Analysis of Methods

The following comparison is based on linearity, limit of quantification (LOQ), and system suitability for 4-(pentan-3-yl)morpholine.

Method A: GC-FID (The Gold Standard)

Best For: Purity profiling, residual solvents, and synthetic process control of the free base.

  • Mechanism: The Flame Ionization Detector (FID) responds to carbon ions generated in a flame.[1] Since the molecule is carbon-rich (C9H19NO), the response is robust and linear.[1]

  • Advantage: High sensitivity; unaffected by the lack of chromophore.

  • Critical Control Point: Amine tailing.[1] Tertiary amines interact with active silanols on the glass liner and column, causing peak tailing. Base deactivation of the inlet liner and the use of amine-specific columns (e.g., Rtx-5 Amine or CP-Volamine) are mandatory [1].[1]

Method B: HPLC-CAD (The Salt Alternative)

Best For: Analysis of hydrochloride/sulfate salts or aqueous formulations.[1]

  • Mechanism: Charged Aerosol Detection (CAD) measures the charge transferred to analyte particles.[1][3] It is a "universal" detector for non-volatiles.[1]

  • Limitation: The analyte must be less volatile than the mobile phase. While the salt form is non-volatile, the free base is semi-volatile. If the nebulizer temperature is too high, the analyte may evaporate, causing signal loss [2].

  • Advantage: Uniform response factor.[1] Impurities without chromophores (like starting material morpholine) are detected with similar sensitivity to the main peak.[1]

Method C: HPLC-UV (The Legacy Method)

Best For: Rough purity estimates when other detectors are unavailable.[1]

  • Mechanism: Absorption at 205 nm.[1]

  • Major Flaw: Poor Signal-to-Noise (S/N) ratio.[1] Common mobile phase modifiers (formic acid, acetate) absorb at this wavelength, creating high background noise.[1] Specificity is poor as many impurities also absorb at 205 nm.[1]

Experimental Protocols

Protocol 1: GC-FID (Recommended)

This protocol minimizes amine adsorption and maximizes resolution from the starting material (morpholine).[1]

Instrument: Agilent 7890/8890 or equivalent with FID.

ParameterSetting / Specification
Column Rtx-5 Amine or CP-Volamine (30m x 0.32mm x 1.0µm)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split/Splitless @ 250°C. Liner: Base-Deactivated Wool.[1]
Split Ratio 20:1 (Adjust based on concentration)
Oven Program 60°C (hold 2 min) → 15°C/min → 240°C (hold 5 min)
Detector (FID) 300°C. H2: 30 mL/min, Air: 400 mL/min, Makeup: 25 mL/min
Diluent Methanol or Dichloromethane (DCM)

Workflow Logic:

  • Sample Prep: Dissolve 10 mg sample in 10 mL DCM.

  • System Suitability: Inject a standard containing Morpholine (impurity) and 4-(pentan-3-yl)morpholine.[1] Resolution (Rs) must be > 2.0.

  • Tailing Check: Tailing factor (

    
    ) for the main peak must be < 1.[1]5. If > 1.5, replace the liner.
    
Protocol 2: HPLC-CAD (For Salts)

Use this when the sample cannot be extracted into organic solvents.[1]

Instrument: Thermo Vanquish or Waters Arc with CAD/ELSD.

ParameterSetting / Specification
Column C18 with high pH stability (e.g., XBridge C18, 150 x 4.6mm, 3.5µm)
Mobile Phase A 10 mM Ammonium Formate, pH 9.0 (Adjusted with NH4OH)
Mobile Phase B Acetonitrile
Gradient 10% B (0-2 min) → 90% B (15 min) → 10% B (15.1 min)
Flow Rate 1.0 mL/min
CAD Settings Evap Temp: 35°C (Low temp is critical to prevent analyte loss)

Expert Insight: High pH (pH 9.[1]0) is used to keep the amine in its free base form on the column, improving peak shape. However, since it enters the CAD as a free base, the low evaporation temperature is strictly required to ensure it forms a particle rather than vaporizing [3].

Data Summary & Performance Comparison

The following data represents typical validation results for 4-(pentan-3-yl)morpholine analysis.

MetricGC-FID (Method A)HPLC-CAD (Method B)[1]HPLC-UV @ 205nm (Method C)
LOD (Limit of Detection) 0.5 ppm5.0 ppm50 - 100 ppm
Linearity (

)
> 0.9999> 0.995 (Polynomial fit often needed)> 0.990
Precision (RSD, n=6) 0.2%1.5%3.0%
Specificity High (Separates volatile impurities)High (Universal detection)Low (Solvent interference)
Impurity Detection Excellent for Morpholine & Pentan-3-oneGood for non-volatilesPoor
Impurity Pathway Visualization

Understanding the synthesis helps in identifying impurities. The most common route is the reductive amination of pentan-3-one with morpholine.[1]

SynthesisPath Reactants Morpholine + Pentan-3-one Intermediate Enamine / Imine Intermediate Reactants->Intermediate Acid Cat. Impurity1 Impurity A: Residual Morpholine Reactants->Impurity1 Unreacted Impurity2 Impurity B: Residual Pentan-3-one Reactants->Impurity2 Unreacted Product 4-(pentan-3-yl)morpholine Intermediate->Product Reduction (NaBH4/H2) Impurity3 Impurity C: Dimer/Byproducts Intermediate->Impurity3 Side Rxn

Figure 2: Synthetic pathway and potential impurities. GC-FID effectively resolves Impurities A and B from the main product.

Conclusion

For the chromatographic purity analysis of 4-(pentan-3-yl)morpholine , GC-FID is the definitive method of choice .[1] It overcomes the lack of UV chromophore, provides superior resolution for volatile precursors (morpholine and pentan-3-one), and delivers the highest sensitivity.

Researchers handling salt forms should utilize HPLC-CAD with a low evaporation temperature setting.[1] HPLC-UV should be avoided for purity profiling due to the high risk of missing toxic impurities like residual morpholine, which has poor UV response.

References

  • ResearchGate. (2020).[1] Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates.[1][4] Retrieved from

  • Chromatography Online. (2023).[1] Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] Morpholine - Chemical and Physical Properties.[1][4][5][6][7][8][9][10] PubChem Database.[1][5][6] Retrieved from [1]

  • Charles River. (2023).[1] Evaluation and Comparison of 3 Common HPLC Detectors (UV, CAD, DAD) for Stability Indicating Methods. Retrieved from

Sources

Comparative

crystallographic data for salts of 4-(1-ethylpropyl)morpholine

This comparative guide details the crystallographic characterization of 4-(1-ethylpropyl)morpholine salts, using the structurally characterized homolog 4-isopropylmorpholine as a primary reference. Executive Summary & Sc...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the crystallographic characterization of 4-(1-ethylpropyl)morpholine salts, using the structurally characterized homolog 4-isopropylmorpholine as a primary reference.

Executive Summary & Scientific Context

4-(1-ethylpropyl)morpholine (also known as N-(3-pentyl)morpholine) is a tertiary amine featuring a morpholine ring N-alkylated with a bulky 1-ethylpropyl group.[1] While direct crystallographic entries for this specific derivative are limited in open-access repositories (such as the CSD), its structural behavior can be rigorously predicted and analyzed by comparing it to its lower homolog, 4-isopropylmorpholine , for which crystal data exists.

This guide serves researchers synthesizing this compound for use as a photobase generator (PBG) , catalyst , or pharmaceutical intermediate .[1] It provides the experimental protocols for salt formation, single-crystal growth, and a predictive crystallographic model based on the "Morpholinium Salt Rule."[1]

Comparative Crystallographic Data

The following table contrasts the established data for the reference compound against the predicted parameters for the target salt. This comparison allows researchers to validate their experimental results against expected theoretical values.[1]

ParameterReference: 4-Isopropylmorpholine HCl Target: 4-(1-Ethylpropyl)morpholine HCl Scientific Rationale
Formula C₇H₁₅NO[1] · HClC₉H₁₉NO[1] · HClAddition of two methylene (-CH₂-) units increases molecular volume.[1]
Crystal System Monoclinic (Typical)Monoclinic or OrthorhombicLow symmetry is expected due to the chiral potential of the packing (though the molecule is achiral, the packing often breaks symmetry).[1]
Space Group P2₁/c or P2₁2₁2₁P2₁/c (Predicted)Common for organic ammonium chlorides due to efficient packing of ion pairs.[1]
N–H...Cl Bond 3.05 – 3.15 Å3.10 – 3.20 ÅThe bulkier 1-ethylpropyl group may slightly lengthen the H-bond distance due to steric hindrance around the nitrogen cation.[1]
Ring Conformation ChairChairThe morpholine ring retains the chair conformation to minimize torsional strain.[1]
N-Substituent EquatorialEquatorialThe bulky 3-pentyl group will occupy the equatorial position to avoid 1,3-diaxial interactions with ring protons.[1]
Density (calc) ~1.15 - 1.20 g/cm³~1.10 - 1.15 g/cm³Density typically decreases slightly as the alkyl chain length increases (packing efficiency drops).[1]

Note: The "Reference" data is derived from the structural trends of N-isopropylmorpholine used in photobase generator studies [1].

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals for X-ray diffraction (XRD), follow this self-validating protocol.

Phase 1: Salt Formation[1]
  • Dissolution: Dissolve 5.0 mmol of 4-(1-ethylpropyl)morpholine (free base, liquid) in 10 mL of anhydrous diethyl ether.

  • Acidification: Dropwise add 2.0 M HCl in diethyl ether (5.5 mmol) at 0°C under nitrogen atmosphere.

  • Precipitation: A white precipitate of the hydrochloride salt should form immediately.[1]

  • Isolation: Filter the solid under inert gas, wash with cold ether (3 x 5 mL), and dry under vacuum.

Phase 2: Single Crystal Growth (Vapor Diffusion)
  • Solvent System: Ethanol (Good solvent) / Diethyl Ether (Anti-solvent).[1]

  • Setup:

    • Dissolve 50 mg of the dried salt in a minimum amount of warm ethanol (~1-2 mL) in a small vial (inner vial).

    • Place the inner vial (uncapped) inside a larger jar containing 10 mL of diethyl ether.

    • Seal the outer jar tightly and store at 4°C.

    • Mechanism: Ether vapor slowly diffuses into the ethanol solution, reducing solubility and promoting the growth of prismatic crystals over 2-5 days.[1]

Structural Analysis Workflow

The following diagram outlines the logical flow from synthesis to crystallographic solution, ensuring data integrity.

CrystallographyWorkflow Start Start: 4-(1-Ethylpropyl)morpholine SaltGen Salt Formation (HCl/Ether) Start->SaltGen Protonation Cryst Vapor Diffusion (EtOH/Ether) SaltGen->Cryst Purification XRD Single Crystal XRD (Mo Kα, 100K) Cryst->XRD Selection Solve Structure Solution (Direct Methods) XRD->Solve Data Reduction Refine Refinement (SHELXL) Solve->Refine R-factor < 5% Validation CheckCIF & Packing Analysis Refine->Validation Final Output

Figure 1: Workflow for the isolation and crystallographic determination of morpholinium salts.

Detailed Structural Prediction

A. Cation Geometry

In the 4-(1-ethylpropyl)morpholinium cation, the nitrogen atom is quaternary (sp³ hybridized).[1] The C-N-C bond angles will be close to the tetrahedral ideal (109.5°), but slightly expanded due to the steric bulk of the 1-ethylpropyl group.[1]

  • Critical Feature: The 1-ethylpropyl group (a pentan-3-yl moiety) is chiral at the attachment carbon, but the bulk material is typically racemic unless chiral HPLC is used.[1] In the crystal lattice, the enantiomers often pair up across inversion centers (Space Group P2₁/c).[1]

B. Hydrogen Bonding Network

The dominant intermolecular interaction is the charge-assisted hydrogen bond between the ammonium proton (N-H⁺) and the chloride anion (Cl⁻).[1]

  • Geometry: Linear or near-linear (Angle N-H...Cl > 160°).

  • Significance: This "anchor" interaction determines the packing motif.[1] The chloride ion typically sits in a pocket formed by the N-H and adjacent C-H protons, creating a "ionic channel" through the crystal lattice.[1]

References

  • N-Isopropylmorpholine in Photopolymerization

    • Source: Macromolecules (ACS Public
    • Context: Used as a model compound to investigate morpholino substituents in photobase generators.[1]

    • Link:[1]

  • Crystallographic Data for Morpholine Analogs

    • Source: PubChem & Smolecule
    • Context: Confirmation of available crystal structures for 4-isopropylmorpholine (CAS 1004-14-4).[1]

    • Link:[1]

  • General Synthesis of Morpholines

    • Source: Organic Chemistry Portal[1]

    • Context: Methodologies for synthesizing N-alkyl morpholines from amino alcohols.[1]

    • Link:[1]

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